Tolytoxin
描述
This compound is a natural product found in Scytonema and Scytonema ocellatum with data available.
属性
CAS 编号 |
127999-44-4 |
|---|---|
分子式 |
C46H75NO13 |
分子量 |
850.1 g/mol |
IUPAC 名称 |
N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1 |
InChI 键 |
FTGOWEQDZZMPNJ-GUMZKTDUSA-N |
SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |
手性 SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC |
规范 SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |
同义词 |
6-hydroxy-7-O-methylscytophycin B tolytoxin |
产品来源 |
United States |
Foundational & Exploratory
Tolytoxin-Producing Cyanobacteria: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Tolytoxin, a Potent Actin-Targeting Cyanotoxin
This technical guide provides a comprehensive overview of this compound, a potent cytotoxic macrolide produced by various species of cyanobacteria. This compound and its analogues, the scytophycins, are of significant interest to researchers in natural products chemistry, cell biology, and oncology due to their unique mechanism of action and potential as anticancer agents. This document details the producing organisms, biosynthesis, mechanism of action, and relevant experimental protocols for the study of these fascinating compounds.
This compound-Producing Cyanobacteria
This compound and its related compounds, the scytophycins, are primarily produced by filamentous, nitrogen-fixing cyanobacteria belonging to the order Nostocales. The most well-documented producers are from the genus Scytonema, with several species and strains identified as sources of these potent cytotoxins. More recently, species from the genus Planktothrix have also been identified as this compound producers.
Table 1: this compound and Scytophycin-Producing Cyanobacteria Species
| Genus | Species | Strain(s) | Toxin(s) Produced | Reference(s) |
| Scytonema | Scytonema ocellatum | DD-8-1, FF-65-1, FF-66-3 | This compound, 6-hydroxyscytophycin B, 19-O-demethylscytophycin C, 6-hydroxy-7-O-methylscytophycin E | [1] |
| Scytonema mirabile | BY-8-1 | This compound | [1] | |
| Scytonema burmanicum | DO-4-1 | This compound | [1] | |
| Scytonema pseudohofmanni | Scytophycins A, B, C, D, E | |||
| Scytonema bilaspurense | NK13 | Unspecified cytotoxic compounds (extract showed high activity) | [2] | |
| Planktothrix | Planktothrix paucivesiculata | PCC 8926 | This compound | [3] |
Chemical Structure and Biosynthesis
This compound is a complex macrocyclic lactone belonging to the scytophycin family of natural products. Structurally, it is characterized by a large macrolide ring with several stereocenters, methoxy groups, and a side chain. This compound itself has been identified as 6-hydroxy-7-O-methylscytophycin B. The scytophycins represent a family of closely related analogues with variations in hydroxylation, methylation, and other functional groups.
The biosynthesis of this compound follows a polyketide synthase (PKS) pathway. Isotopic labeling studies have shown that the carbon skeleton is derived from the condensation of a glycine starter unit with multiple acetate extender units. The methyl branches on the polyketide chain are derived from S-adenosyl methionine.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of this compound is the actin cytoskeleton. This compound is a potent inhibitor of actin polymerization, exhibiting its effects at nanomolar concentrations.[4] It binds to the barbed end of actin filaments, preventing the addition of new G-actin monomers and leading to the net depolymerization of actin filaments.[4] This disruption of the actin cytoskeleton has profound effects on various cellular processes, including:
-
Cell Division: this compound is a potent inhibitor of cytokinesis, the final stage of cell division where the cytoplasm is divided. This leads to the formation of multinucleated cells.[4]
-
Cell Morphology: Treatment with this compound causes dramatic changes in cell shape, including cell rounding and the formation of zeiotic blebs.[4]
-
Cell Motility: The dynamic nature of the actin cytoskeleton is essential for cell migration. By disrupting actin polymerization, this compound inhibits cell motility.
The effects of this compound on the actin cytoskeleton are similar to those of cytochalasin B, another well-known actin polymerization inhibitor, but this compound is effective at much lower concentrations.[4]
Downstream Signaling Effects of Actin Disruption
The disruption of the actin cytoskeleton by this compound has significant downstream consequences on cellular signaling pathways, particularly those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42). These proteins are master regulators of the actin cytoskeleton and are involved in a wide range of cellular processes, including cell adhesion, migration, and proliferation.
While direct studies on the effect of this compound on Rho GTPase activity are limited, the known consequences of actin depolymerization allow for the construction of a putative signaling pathway. Disruption of the actin cytoskeleton can lead to feedback mechanisms that alter the activity of Rho GTPases and their downstream effectors.
Figure 1. Putative Signaling Pathway of this compound-Induced Actin Disruption. This diagram illustrates how this compound inhibits actin polymerization, leading to the disruption of F-actin filaments. This disruption is hypothesized to affect the regulatory feedback loops involving Rho GTPases (RhoA, Rac1, Cdc42), thereby impacting downstream effectors like ROCK and PAK. This ultimately leads to the inhibition of critical cellular processes such as stress fiber formation, cell motility, and cytokinesis, and can induce apoptosis.
Quantitative Data on Cytotoxicity
This compound and its analogues exhibit potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting their potential as anticancer agents.
Table 2: Cytotoxicity (IC50) of this compound and Related Scytophycins in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | KB | Oral Epidermoid Carcinoma | 2 - 16 | [4] |
| L1210 | Leukemia | ~2 | [4] | |
| Scytophycin B | A-549 | Lung Carcinoma | 0.3 | |
| HCT-116 | Colon Carcinoma | 0.4 | ||
| P-388 | Murine Leukemia | 0.2 | ||
| Scytophycin C | A-549 | Lung Carcinoma | 1.0 | |
| HCT-116 | Colon Carcinoma | 1.2 | ||
| P-388 | Murine Leukemia | 0.6 | ||
| Scytophycin E | A-549 | Lung Carcinoma | 2.5 | |
| HCT-116 | Colon Carcinoma | 3.0 | ||
| P-388 | Murine Leukemia | 1.5 |
Note: The IC50 values for scytophycins are compiled from various sources and are approximate. Direct comparative studies are limited.
Experimental Protocols
Culturing of this compound-Producing Cyanobacteria
Objective: To cultivate cyanobacteria species, such as Scytonema ocellatum, for the production of this compound.
Materials:
-
Axenic culture of a this compound-producing cyanobacterium (e.g., Scytonema ocellatum FF-66-3).
-
BG-11 medium (or other appropriate cyanobacterial growth medium).
-
Sterile culture flasks or photobioreactors.
-
Light source providing a 12:12 hour light:dark cycle.
-
Incubator or temperature-controlled room (25-28°C).
Procedure:
-
Prepare sterile BG-11 medium according to the standard formulation.
-
Inoculate the sterile medium with the cyanobacterial culture under aseptic conditions.
-
Incubate the cultures at 25-28°C under a 12:12 hour light:dark cycle with moderate illumination.
-
Gently agitate or aerate the cultures to ensure uniform growth and prevent clumping.
-
Monitor the growth of the culture visually and by measuring optical density.
-
Harvest the cyanobacterial biomass during the late logarithmic or early stationary phase of growth by centrifugation or filtration.
-
Lyophilize (freeze-dry) the harvested biomass for long-term storage and subsequent extraction.
Extraction of this compound from Cyanobacterial Biomass
Objective: To extract this compound and other scytophycins from lyophilized cyanobacterial biomass.
Materials:
-
Lyophilized cyanobacterial biomass.
-
Methanol (HPLC grade).
-
Dichloromethane (HPLC grade).
-
Sonicator.
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Weigh the lyophilized cyanobacterial biomass.
-
Add a 2:1 (v/v) mixture of dichloromethane:methanol to the biomass (e.g., 10 mL of solvent per gram of biomass).
-
Homogenize the mixture using a sonicator for 15-30 minutes in an ice bath to prevent overheating.
-
Centrifuge the homogenate at approximately 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat the extraction process (steps 2-5) on the pellet at least two more times to ensure complete extraction.
-
Pool the supernatants from all extractions.
-
Concentrate the pooled extract to dryness using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be stored at -20°C until further purification.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To purify this compound from the crude extract using reversed-phase HPLC.
Materials:
-
Crude this compound extract.
-
HPLC system with a UV detector.
-
Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water (with 0.1% formic acid, optional).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional).
-
Gradient: A linear gradient from 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm or 230 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC under the same or slightly modified conditions to assess their purity.
-
Confirmation of this compound: The identity of the purified this compound can be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected [M+H]+ for this compound is approximately m/z 872.5.[3]
Figure 2. HPLC Purification Workflow for this compound. This diagram outlines the key steps for purifying this compound from a crude cyanobacterial extract using reversed-phase high-performance liquid chromatography.
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in a purified sample or a crude extract.
Materials:
-
Purified this compound standard of known concentration.
-
Sample containing this compound.
-
HPLC system with a UV detector.
-
Reversed-phase C18 HPLC column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the purified this compound standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard concentration onto the HPLC system using an isocratic or gradient method that provides good separation of the this compound peak.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
-
Analyze the Sample:
-
Prepare the this compound-containing sample as described in the purification protocol.
-
Inject a known volume of the sample onto the HPLC system under the same conditions used for the standard curve.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
-
Calculate the Concentration:
-
Using the equation of the line from the standard curve, calculate the concentration of this compound in the injected sample based on its peak area.
-
Account for any dilution factors used during sample preparation to determine the original concentration of this compound in the extract or biomass.
-
Conclusion
This compound and the scytophycins are a potent class of cyanobacterial macrolides with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. Their significant cytotoxicity against a range of cancer cell lines makes them promising candidates for further investigation in drug development. This technical guide provides a foundational understanding of these compounds, from their biological sources to their cellular effects, and offers detailed protocols to aid researchers in their isolation, purification, and characterization. Further research into the specific downstream signaling consequences of this compound-induced actin disruption and in vivo efficacy studies are warranted to fully explore the therapeutic potential of these fascinating natural products.
References
- 1. Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Tolytoxin: A Technical Guide to the Analysis of its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tolytoxin biosynthetic gene cluster (BGC), a complex pathway responsible for producing a potent class of cytotoxic natural products. This compound and its analogs, known as scytophycins, are macrolides produced by various species of cyanobacteria, including those of the genera Scytonema and Planktothrix.[1] These compounds exhibit strong antifungal and cytotoxic properties, making their biosynthetic machinery a subject of significant interest for drug discovery and synthetic biology.
This document outlines the current understanding of the this compound/scytophycin BGC, details the experimental protocols required for its identification and characterization, and presents logical workflows for its analysis, adhering to the principles of modular Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) biochemistry.
The this compound/Scytophycin Biosynthetic Gene Cluster
This compound is synthesized by a large, hybrid NRPS-PKS enzymatic assembly line. The genetic blueprint for this machinery is encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster. While a fully characterized and functionally verified this compound BGC from a Scytonema species has yet to be published in detail, a highly homologous scytophycin BGC has been identified in Anabaena sp. UHCC 0451. This cluster serves as the primary reference for understanding this compound biosynthesis.
Data Presentation: Scytophycin BGC (BGC0001772)
The following table summarizes the key quantitative data for the reference scytophycin biosynthetic gene cluster, sourced from the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. It is important to note that the database entry is currently marked as being of "questionable" quality and "unknown" completeness, indicating that further research is required for full validation.[2]
| Parameter | Value | Source |
| MIBiG Accession | BGC0001772 | [2] |
| Producing Organism | Anabaena sp. UHCC 0451 | [2] |
| Biosynthetic Class | Polyketide Synthase (PKS) | [2] |
| BGC Size | 120,143 bp | [2] |
| Locus (GenBank) | KY767986.1 | [2] |
| Core Biosynthetic Genes Identified | scpA, scpB, scpC, scpD, scpE, scpF, scpG | [2] |
Experimental Protocols for BGC Analysis
The identification and characterization of a novel BGC like that for this compound involves a multi-step process combining bioinformatics, molecular biology, and analytical chemistry.
Protocol: Genome Mining for BGC Identification
This protocol describes the initial in silico process to identify putative BGCs from genomic data.
Objective: To identify and annotate potential NRPS/PKS biosynthetic gene clusters from a cyanobacterial genome.
Methodology:
-
Genomic DNA Extraction & Sequencing:
-
Isolate high-molecular-weight genomic DNA from a pure culture of the this compound-producing cyanobacterium.
-
Perform whole-genome sequencing using a combination of long-read (e.g., Oxford Nanopore or PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly. Large, repetitive NRPS/PKS clusters are notoriously difficult to assemble with short reads alone.
-
-
Bioinformatic Prediction:
-
Submit the assembled genome sequence to a specialized BGC prediction pipeline. The most widely used tool is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
antiSMASH Analysis: The software identifies BGCs by searching for the presence and co-localization of core biosynthetic genes (e.g., ketosynthase, adenylation, and condensation domains) and other characteristic tailoring enzymes.[3]
-
Domain Analysis: Further analyze the predicted NRPS and PKS domains using tools like the NRPS-PKS database to predict substrate specificities of adenylation (A) and acyltransferase (AT) domains.[4] This provides initial clues about the chemical building blocks of the final molecule.
-
-
Homology and Synteny Analysis:
-
Use the predicted gene cluster sequence as a query for BLASTn and BLASTp searches against public databases (NCBI, MIBiG) to find homologous clusters.
-
Compare the gene organization (synteny) of the putative this compound cluster with known, characterized BGCs (e.g., the scytophycin cluster BGC0001772) to infer gene functions and evolutionary relationships.
-
Protocol: Functional Characterization via Heterologous Expression
This protocol is used to confirm the function of an identified BGC by expressing it in a more tractable host organism.
Objective: To produce this compound or its precursors in a heterologous host to verify the BGC's function.
Methodology:
-
BGC Cloning:
-
Isolate the entire BGC from the native producer's genomic DNA. Due to the large size of NRPS/PKS clusters, this often requires advanced cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or Red/ET recombineering.
-
Clone the BGC into a suitable expression vector compatible with the chosen heterologous host.
-
-
Host Selection and Transformation:
-
Select a genetically tractable and fast-growing host. Common choices for cyanobacterial BGCs include E. coli or other model cyanobacteria like Synechococcus sp. PCC 7942.[5]
-
Transform the host with the expression vector containing the BGC. This may require promoter exchange to ensure the genes are transcribed efficiently in the new host.[5]
-
-
Cultivation and Metabolite Extraction:
-
Culture the transformed heterologous host under appropriate conditions to induce gene expression.
-
Perform a metabolite extraction from the culture broth and cell pellet using organic solvents (e.g., ethyl acetate, methanol).
-
-
Chemical Analysis:
-
Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Compare the mass spectra and retention times of the produced compounds with an authentic standard of this compound to confirm its production.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the analysis of the this compound BGC.
References
- 1. researchgate.net [researchgate.net]
- 2. BGC0001772 [mibig.secondarymetabolites.org]
- 3. Characterization of NRPS and PKS genes involved in the biosynthesis of SMs in Alternaria dauci including the phytotoxic polyketide aldaulactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Cyanobacterial Biosynthetic Gene Clusters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolytoxin's Mechanism of Action on Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolytoxin, a potent macrolide produced by various species of cyanobacteria, exerts significant cytotoxic and antifungal effects primarily through its interaction with the actin cytoskeleton. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts actin polymerization, leading to profound changes in cell morphology, motility, and division. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the toxin's mechanism of action and associated experimental workflows.
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of cellular processes including the maintenance of cell shape, migration, cytokinesis, and intracellular transport. The constant and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. This compound has emerged as a powerful tool for studying actin dynamics due to its high potency and specific disruption of microfilaments.[1] Understanding its precise mechanism of action is crucial for its application in cell biology research and for exploring its potential as a therapeutic agent.
Mechanism of Action of this compound
This compound's primary intracellular target is actin. Its effects are multifaceted, leading to a comprehensive disruption of the actin cytoskeleton.
2.1. Inhibition of Actin Polymerization
This compound is a potent inhibitor of the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1] While the precise binding site on the actin monomer has not been definitively elucidated in the available literature, its effects are comparable to those of cytochalasin B, albeit at significantly lower concentrations.[1] This suggests that this compound may bind to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new G-actin monomers. This capping-like activity effectively halts filament elongation.
2.2. Depolymerization and Fragmentation of F-actin
In addition to inhibiting polymerization, this compound actively promotes the depolymerization and fragmentation of existing F-actin filaments.[1] This dual action of inhibiting assembly and promoting disassembly leads to a rapid and dramatic reduction in the cellular pool of filamentous actin and a corresponding increase in the G-actin to F-actin ratio.[2]
2.3. Cellular Consequences
The disruption of the actin cytoskeleton by this compound manifests in a variety of cellular effects:
-
Inhibition of Cytokinesis: this compound is a potent inhibitor of cell division, specifically targeting cytokinesis. Karyokinesis (nuclear division) often proceeds normally, resulting in the formation of polynucleated cells.[1]
-
Morphological Changes: Treatment of cells with this compound induces profound morphological alterations, including cell rounding and membrane blebbing.[1]
-
Disruption of Microfilament Organization: this compound specifically disrupts the organization of microfilaments, while having no apparent effect on microtubules or intermediate filaments.[1]
References
Tolytoxin from Scytonema: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolytoxin, a potent macrocyclic lactone produced by cyanobacteria of the genus Scytonema, has garnered significant interest within the scientific community due to its pronounced antifungal and cytostatic properties. First identified as 6-hydroxy-7-O-methylscytophycin B, this natural product exerts its biological effects through the disruption of actin polymerization, a fundamental process in eukaryotic cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities with quantitative data, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Producing Organisms
This compound is a secondary metabolite primarily isolated from cyanobacteria belonging to the genus Scytonema. Notably, species such as Scytonema mirabile, Scytonema burmanicum, and Scytonema ocellatum have been identified as producers of this potent cytotoxin.[1] The discovery of this compound was a result of screening programs aimed at identifying novel bioactive compounds from cyanobacteria.[1] Structurally, this compound is classified as a macrocyclic lactone and has been chemically defined as 6-hydroxy-7-O-methylscytophycin B.[1]
Experimental Protocols
Cultivation of Scytonema ocellatum for this compound Production
This protocol outlines the cultivation of Scytonema ocellatum for the production of this compound, based on established methods for cyanobacterial culture.[2][3][4]
Materials:
-
Axenic culture of Scytonema ocellatum (e.g., strain FF-66-3)
-
BG-11 medium or modified Jaworski's medium (JM)
-
Sterile culture flasks or photobioreactor
-
Light source providing a 12:12 hour light:dark cycle
-
Incubator or temperature-controlled room (25-28°C)
-
Air supply with a sterile filter for aeration (optional)
Procedure:
-
Prepare the desired culture medium (BG-11 or JM) according to the standard formulation and sterilize by autoclaving.
-
Inoculate the sterile medium with an axenic culture of Scytonema ocellatum under aseptic conditions.
-
Incubate the cultures at 25-28°C under a 12:12 hour light:dark cycle. Provide gentle agitation or aeration to ensure uniform growth and prevent cell clumping.
-
Monitor the growth of the culture over several weeks. Optimal growth and this compound production may vary depending on the specific strain and culture conditions.
-
Harvest the cyanobacterial biomass by filtration or centrifugation when the culture has reached the desired density.
-
The harvested biomass can be lyophilized (freeze-dried) for long-term storage or used immediately for extraction.
Extraction and Isolation of this compound
The following protocol describes a general procedure for the extraction and purification of this compound from Scytonema biomass.[5][6]
Materials:
-
Lyophilized Scytonema biomass
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional)
Procedure:
-
Extraction:
-
Extract the lyophilized biomass with a 2:1 mixture of dichloromethane and methanol at room temperature.
-
Perform multiple extractions to ensure complete recovery of the lipophilic compounds.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification (Solvent Partitioning):
-
Partition the crude extract between hexane and 90% aqueous methanol to remove highly nonpolar lipids. This compound will preferentially partition into the aqueous methanol phase.
-
Further partition the aqueous methanol phase against dichloromethane. This compound will move into the dichloromethane phase.
-
Evaporate the dichloromethane to yield a partially purified extract.
-
-
Silica Gel Chromatography:
-
Subject the partially purified extract to silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay to identify the fractions containing this compound.
-
Pool the active fractions and evaporate the solvent.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the this compound-containing fraction by RP-HPLC on a C18 column.
-
Use a gradient of acetonitrile in water (e.g., 50% to 100% acetonitrile over 30 minutes) as the mobile phase. A small amount of TFA (e.g., 0.1%) can be added to improve peak shape.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]
-
Biological Activity of this compound
This compound exhibits a range of potent biological activities, primarily as an antifungal and cytostatic agent.[8]
Antifungal Activity
This compound demonstrates broad-spectrum antifungal activity at nanomolar concentrations.[8] Its efficacy against various fungal pathogens makes it a compound of interest for the development of new antifungal drugs.
Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (nM) | Reference |
| Aspergillus oryzae | 0.25 - 1.0 | [8] |
| Candida albicans | 1.0 - 4.0 | [8] |
| Saccharomyces cerevisiae | 2.0 - 8.0 | [8] |
| Trichophyton mentagrophytes | 0.5 - 2.0 | [8] |
Cytotoxic and Cytostatic Activity
This compound is a potent inhibitor of the growth of various mammalian cell lines, with its effects being primarily cytostatic at lower concentrations and cytotoxic at higher concentrations or with prolonged exposure.[8][9]
Table 2: Cytotoxicity of this compound against Various Cell Lines (IC₅₀)
| Cell Line | Cell Type | IC₅₀ | Reference |
| KB | Human oral epidermoid carcinoma | 2 - 16 nM (morphological changes) | [9] |
| L1210 | Mouse lymphocytic leukemia | ~2 nM (cytokinesis inhibition) | [9] |
| SH-SY5Y | Human neuroblastoma | nM concentrations inhibit TNT formation | [10] |
| SW13 | Human adrenal cortex adenocarcinoma | nM concentrations inhibit TNT formation | [10] |
| SKOV-3 | Human ovarian adenocarcinoma | 3 - 15 nM (actin disruption) | [11] |
In Vivo Toxicity
This compound has demonstrated high toxicity in animal models.
Table 3: In Vivo Toxicity of this compound
| Animal Model | Route of Administration | LD₅₀ | Reference |
| Mice | Intraperitoneal (ip) | 1.5 mg/kg | [8] |
Mechanism of Action: Disruption of Actin Dynamics
The primary molecular target of this compound is the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[9] this compound disrupts the dynamic equilibrium between globular actin (G-actin) and filamentous actin (F-actin) by inhibiting actin polymerization.[9] This leads to the depolymerization or fragmentation of existing F-actin filaments.[9] The effects of this compound on the actin cytoskeleton are similar to those of cytochalasin B, but this compound is significantly more potent, being effective at concentrations 50 to 1,000 times lower.[9]
The disruption of the actin cytoskeleton by this compound leads to a cascade of cellular effects, including:
-
Inhibition of Cytokinesis: this compound potently inhibits cell division (cytokinesis) while allowing nuclear division (karyokinesis) to proceed, resulting in the formation of multinucleated cells.[9]
-
Morphological Changes: Treatment with this compound induces profound changes in cell morphology, including the formation of zeiotic processes (blebs) and nuclear protrusion.[9]
-
Disruption of Microfilament Organization: this compound specifically disrupts the organization of microfilaments without any apparent effect on microtubules or intermediate filaments.[9]
Caption: this compound's mechanism of action on the actin cytoskeleton.
Signaling Pathways
The direct interaction of this compound with actin monomers and filaments is the primary mechanism of its action, which then triggers a cascade of downstream cellular events. This compound's activity does not appear to involve specific signaling receptors in the conventional sense; rather, it directly targets a fundamental structural component of the cell. The disruption of the actin cytoskeleton, a central hub for numerous signaling pathways, leads to widespread dysregulation of cellular processes.
Caption: Downstream cellular consequences of this compound-induced actin disruption.
Experimental Workflow Visualization
The overall process from cyanobacterial culture to the isolation of pure this compound can be visualized as a multi-step workflow.
References
- 1. This compound and new scytophycins from three species of Scytonema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scytophycin production by axenic cultures of the cyanobacterium Scytonema ocellatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of scytophycin accumulation in cultures of Scytonema ocellatum. II. Nutrient requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Methods of Cyanotoxins Aqueous Media and Sediments [scirp.org]
- 7. High-Resolution Magic-Angle Spinning Nuclear Magnetic Resonance Identifies Impairment of Metabolism by T-2 Toxin, in Relation to Toxicity, in Zebrafish Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on tunneling nanotube formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tolytoxin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolytoxin, a potent macrolide produced by various species of cyanobacteria, has garnered significant interest in the scientific community due to its pronounced cytotoxic and antifungal activities. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological effects of this compound. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside an in-depth analysis of its mechanism of action, focusing on its potent inhibition of actin polymerization. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.
Introduction
This compound is a secondary metabolite primarily isolated from cyanobacteria of the genus Scytonema.[1] It is classified as a macrocyclic lactone and is structurally identified as 6-hydroxy-7-O-methylscytophycin B.[1][2] The molecule exhibits potent biological activities, including antifungal and cytotoxic effects, which are attributed to its ability to disrupt the actin cytoskeleton.[3][4] This guide will delve into the technical details of this compound's chemical and physical characteristics, its biological mechanism of action, and the experimental methodologies used for its study.
Structure and Chemical Properties
The chemical structure of this compound is complex, featuring a large macrolide ring with multiple stereocenters. Its molecular formula is C46H75NO13, and it has a molecular weight of approximately 850.1 g/mol .[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H75NO13 | [2] |
| Molecular Weight | 850.1 g/mol | [2] |
| Appearance | Amorphous solid | |
| Melting Point | Not available | |
| Optical Rotation [α]D | Not available | |
| Solubility | Soluble in organic solvents such as methanol and ethyl acetate. | [5] |
Spectral Data
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
High-resolution mass spectrometry (HRMS) is a key technique for the identification and characterization of this compound. The molecule readily forms a sodium adduct [M+Na]+, which can be observed at an m/z of 872.523.[2]
Table of Key Mass Spectrometry Fragments:
| m/z | Ion |
| 872.523 | [M+Na]+ |
| 850.537 | [M+H]+ |
Detailed 1H and 13C NMR data are crucial for the complete structural assignment of this compound. While a complete dataset is not publicly available in the search results, the original structure elucidation was based on extensive NMR analysis.[1]
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity, primarily as a cytotoxic and antifungal agent.[1][4] Its mechanism of action is centered on the disruption of the cellular cytoskeleton.
Inhibition of Actin Polymerization
This compound is a potent inhibitor of actin polymerization.[3] It disrupts the organization of microfilaments within the cell, while having no apparent effect on microtubules or intermediate filaments.[3] This specific action on actin leads to the inhibition of cytokinesis, resulting in the formation of polynucleated cells.[3] The effects of this compound are similar to those of cytochalasin B, but it is effective at much lower concentrations.[3]
The disruption of the actin cytoskeleton is a critical event that can trigger various downstream signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are central regulators of the actin cytoskeleton.[1][3][4][6][7] These GTPases, when activated, interact with a variety of effector proteins to control the assembly and disassembly of actin filaments.[1][4] this compound's interference with actin dynamics can therefore have profound effects on these signaling cascades, impacting cell adhesion, migration, and division.[1]
Caption: this compound's mechanism of action on the actin signaling pathway.
Cytotoxicity
This compound is highly cytotoxic to a variety of mammalian cell lines, with its effects being primarily cytostatic at lower concentrations and leading to cell death at higher concentrations and longer exposure times.[4] It has been shown to inhibit the growth of various cancer cell lines.
Table of Cytotoxicity Data:
| Cell Line | Assay | Value | Reference |
| KB cells | Cytokinesis Inhibition | 2-16 nM | [3] |
| L1210 cells | Cytokinesis Inhibition | 2 nM | [3] |
| Various mammalian cells | Growth Inhibition | 0.25 - 8 nM (MIC) | [4] |
| Mice | Acute Toxicity | 1.5 mg/kg (LD50, ip) | [4] |
Antifungal Activity
This compound is a potent antifungal agent, exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range against various fungal species.[4]
Biosynthesis
The biosynthesis of this compound, like other scytophycins, is believed to occur through a polyketide synthase (PKS) pathway. These pathways involve large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units to build the complex carbon skeleton of the macrolide. While the specific gene cluster responsible for this compound biosynthesis in Scytonema has not yet been fully elucidated, the structural similarities to other polyketides strongly suggest the involvement of a Type I PKS system.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Scytonema
The following protocol is a general guideline for the extraction and purification of this compound from cyanobacterial biomass.
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Biomass Preparation: Lyophilize fresh or frozen biomass of a this compound-producing Scytonema strain to obtain a dry powder.
-
Extraction: Extract the lyophilized biomass with a suitable organic solvent mixture, such as 2:1 dichloromethane/methanol or ethyl acetate/methanol, at room temperature with stirring for several hours. Repeat the extraction process multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
HPLC Purification: Purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a common mobile phase.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-230 nm.
-
Fraction Collection: Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
-
Final Product: Evaporate the solvent from the pure HPLC fraction to obtain this compound as an amorphous solid.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed the desired mammalian cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO or ethanol) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Actin Polymerization Inhibition Assay
This assay measures the effect of this compound on the polymerization of actin in vitro.
Protocol:
-
Actin Preparation: Prepare a solution of pyrene-labeled G-actin in a G-buffer (a low ionic strength buffer that maintains actin in its monomeric form).
-
Initiation of Polymerization: Add a polymerization-inducing buffer (containing KCl and MgCl2) to the G-actin solution in a fluorometer cuvette.
-
This compound Addition: For the experimental condition, add a desired concentration of this compound to the G-actin solution prior to initiating polymerization. Include a vehicle control.
-
Fluorescence Monitoring: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.
-
Data Analysis: Compare the rate and extent of actin polymerization in the presence and absence of this compound to determine its inhibitory effect.
Conclusion
This compound is a potent cyanobacterial metabolite with significant cytotoxic and antifungal properties. Its well-defined mechanism of action, the inhibition of actin polymerization, makes it a valuable tool for cell biology research and a potential lead compound for drug development. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound, facilitating further research into its therapeutic potential. Further studies are warranted to fully elucidate its biosynthetic pathway and to explore the structure-activity relationships of its various analogs.
References
- 1. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C46H75NO13 | CID 6440827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom | MDPI [mdpi.com]
- 7. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolytoxin: A Technical Guide to its Cytostatic Activity and Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tolytoxin, a potent macrolide produced by various species of Scytonema cyanobacteria, has garnered significant interest for its pronounced biological activities, particularly its cytostatic and antifungal properties.[1][2] This technical guide provides an in-depth analysis of this compound's function as a cytostatic agent. It details its mechanism of action, summarizes its efficacy across various cell lines, outlines key experimental protocols for its evaluation, and illustrates the cellular pathways it modulates. The primary focus is on its role as a potent disruptor of actin polymerization, leading to cell division arrest and subsequent apoptosis.[1][3]
Mechanism of Action: A Potent Actin Depolymerizer
This compound exerts its primary cytostatic effect by directly targeting the cellular cytoskeleton. Unlike many antimitotic agents that interfere with microtubules, this compound specifically disrupts the organization of microfilaments.[1]
-
Inhibition of Actin Polymerization: this compound inhibits the polymerization of G-actin (globular actin) into F-actin (filamentous actin) and can also induce the depolymerization or fragmentation of existing F-actin filaments.[1] This activity is remarkably potent, with effects observed at nanomolar concentrations, making it 50 to 1,000 times more effective than cytochalasin B, another well-known actin-disrupting agent.[1]
-
Inhibition of Cytokinesis: The disruption of the actin cytoskeleton has profound consequences for cell division. Specifically, this compound is a potent and reversible inhibitor of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells.[1] While karyokinesis (nuclear division) proceeds normally, the failure of cytokinesis results in the formation of polynucleated cells.[1][4] This arrest of cell proliferation is the hallmark of its cytostatic nature.
Signaling Pathway for this compound-Induced Apoptosis
While the primary effect of this compound is cytostatic, prolonged exposure or higher concentrations can lead to programmed cell death (apoptosis).[2] Studies indicate that scytophycins, the class of compounds this compound belongs to, induce apoptosis through the intrinsic or mitochondrial pathway.[3] This process is dependent on the pro-apoptotic proteins Bax and Bak.[3] this compound treatment leads to the activation of executioner caspases-3/7, which orchestrate the dismantling of the cell.[3]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data: Cytotoxic Potency (IC50)
The potency of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its strong antiproliferative effects, often in the low nanomolar range. The data also suggests some selectivity for cancer cells over normal fibroblasts.
| Cell Line | Cancer Type | This compound IC50 (nM) [72h] |
| HeLa | Cervical Carcinoma | 2.50 ± 0.29 |
| U-937 | Blood Lymphoma | 3.80 ± 0.61 |
| D-283 Med | Brain Medulloblastoma | 4.02 ± 1.55 |
| MDA-MB-231 | Breast Carcinoma | 2.83 ± 0.65 |
| RKO | Colon Carcinoma | 2.38 ± 0.28 |
| A549 | Lung Carcinoma | 1.95 ± 0.17 |
| PANC-1 | Pancreatic Carcinoma | 2.22 ± 0.21 |
| PC-3 | Prostate Carcinoma | 2.45 ± 0.52 |
| BJ | Normal Fibroblast | 10.75 ± 1.25 |
| Data sourced from a study on this compound (TLX) and its analogues.[3] |
Experimental Protocols
Evaluating the cytostatic and cytotoxic properties of a compound like this compound requires a series of well-defined in vitro assays.
Cell Viability and IC50 Determination
This protocol is used to measure the dose-dependent effect of this compound on cell viability and to calculate the IC50 value.
Caption: Experimental workflow for determining IC50 values.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well microtiter plates at a predetermined density (e.g., 3,000-10,000 cells per well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.1 nM to 100 nM).
-
Treatment: Add the diluted this compound to the appropriate wells in triplicate. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a metabolic activity-based assay.
-
MTT Assay: Add MTT solution, incubate for 2-4 hours, solubilize the formazan crystals, and read absorbance at ~570 nm.
-
ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[5]
Apoptosis Assay via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which cells are arrested.
Caption: Logic diagram to differentiate cytostatic vs. cytotoxic effects.
Methodology:
-
Cell Treatment: Plate cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Outlook
This compound is a highly potent natural product that functions as a cytostatic agent through the specific inhibition of actin polymerization.[1] This mechanism effectively halts cell division, leading to the formation of polynucleated cells and, ultimately, the induction of mitochondria-dependent apoptosis.[1][3] Its efficacy in the low nanomolar range against a variety of cancer cell lines makes it an intriguing candidate for further investigation in drug development.[3] Future research should focus on structure-activity relationship studies to optimize its potency and selectivity, as well as the development of drug delivery systems to harness its therapeutic potential while managing its systemic toxicity.[2][3]
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
Tolytoxin: A Potent Antifungal Macrolide Targeting the Fungal Cytoskeleton
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tolytoxin, a potent macrolide produced by cyanobacteria of the genus Scytonema, has demonstrated significant promise as a powerful antifungal agent. Its unique mechanism of action, primarily involving the disruption of the actin cytoskeleton, sets it apart from many conventional antifungal drugs. This technical guide provides a comprehensive overview of this compound's role as an antifungal macrolide, consolidating available data on its biological activity, detailing experimental protocols for its study, and visualizing its proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and natural product chemistry.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal agents with new mechanisms of action. This compound, a macrocyclic lactone first isolated from cyanobacteria, represents a promising lead compound in this area.[1] It exhibits potent antifungal activity at nanomolar concentrations, highlighting its potential for development as a therapeutic agent.[1] This guide delves into the technical details of this compound's antifungal properties, providing a foundation for further research and development.
Antifungal Activity of this compound
This compound demonstrates broad-spectrum antifungal activity, inhibiting the growth of a variety of fungal species at very low concentrations. While specific data against a wide range of pathogenic fungi is limited in publicly available literature, reports indicate that its Minimum Inhibitory Concentrations (MICs) are in the nanomolar range.[1]
Quantitative Antifungal Data
The following table summarizes the reported antifungal potency of this compound. It is important to note that the specific fungal species for these MIC values were not detailed in the cited source.
| Antifungal Potency | Value Range | Citation |
| Minimum Inhibitory Concentration (MIC) | 0.25 - 8.0 nM | [1] |
Further research is required to establish a comprehensive antifungal spectrum of this compound against clinically relevant fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism underlying this compound's potent antifungal effect is its ability to disrupt the dynamics of the actin cytoskeleton.[2] The fungal actin cytoskeleton is a highly dynamic network of protein filaments that plays a critical role in numerous essential cellular processes, including:
-
Cell Polarity and Hyphal Growth: The polarized extension of fungal hyphae is dependent on a continuous and directed supply of vesicles to the growing tip, a process orchestrated by actin cables.[3][4]
-
Cell Division (Cytokinesis): The formation of the contractile actin ring is essential for the separation of daughter cells during cell division.[5]
-
Endocytosis and Exocytosis: The uptake of nutrients and the secretion of enzymes and cell wall components are mediated by actin-dependent processes.[6]
-
Cell Wall Integrity: The actin cytoskeleton is intricately linked to the maintenance of the fungal cell wall, a structure vital for survival and resistance to osmotic stress.[7][8]
This compound interferes with the normal functioning of the actin cytoskeleton by inhibiting the polymerization of actin monomers (G-actin) into filamentous actin (F-actin).[2] This disruption leads to a cascade of downstream effects, ultimately inhibiting fungal growth and proliferation.
Proposed Signaling Pathway of this compound's Antifungal Action
While the precise signaling cascade initiated by this compound in fungi has not been fully elucidated, its known effect on the actin cytoskeleton allows for the formulation of a proposed pathway. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress and regulates cell wall synthesis and actin organization.[9][10] A key component of this pathway is the Rho-family of small GTPases, which are master regulators of the actin cytoskeleton.[11]
The following diagram illustrates a plausible signaling pathway for this compound's antifungal activity, focusing on the disruption of the Rho GTPase-mediated CWI pathway.
Caption: Proposed signaling pathway of this compound's antifungal action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.
Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL
-
This compound stock solution of known concentration
-
Sterile water or appropriate solvent for dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well to serve as a growth control.
-
Include a well with medium only to serve as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer)
-
Polymerization-inducing buffer (containing KCl and MgCl₂)
-
This compound at various concentrations
-
Fluorometer
Procedure:
-
Actin Preparation:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice.
-
-
Reaction Setup:
-
In a fluorometer cuvette, mix the actin solution with either this compound (at the desired concentration) or a vehicle control.
-
-
Initiation of Polymerization:
-
Initiate actin polymerization by adding the polymerization-inducing buffer to the cuvette.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of this compound compared to the control indicates inhibition of actin polymerization.
-
The following diagram illustrates the principle of the actin polymerization assay.
Caption: Principle of the in vitro actin polymerization assay.
Conclusion and Future Directions
This compound is a highly potent antifungal macrolide with a distinct mechanism of action targeting the fungal actin cytoskeleton. Its nanomolar-level activity makes it an attractive candidate for further investigation as a novel antifungal therapeutic. However, significant research is still needed to fully characterize its antifungal spectrum, elucidate the specific signaling pathways it disrupts in various fungal pathogens, and assess its in vivo efficacy and safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two closely related Rho GTPases, Cdc42 and RacA, of the en-dophytic fungus Epichloë festucae have contrasting roles for ROS production and symbiotic infection synchronized with the host plant | PLOS Pathogens [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Relationship of actin, microtubules, and crosswall synthesis during septation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell wall dynamics stabilize tip growth in a filamentous fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Transcriptomic Analysis Reveals That Rho GTPases Regulate Trap Development and Lifestyle Transition of the Nematode-Trapping Fungus Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Molecular Basis for Tolytoxin's Inhibition of Cytokinesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolytoxin, a potent macrolide produced by cyanobacteria, is a formidable inhibitor of cytokinesis in eukaryotic cells. Its primary mechanism of action is the targeted disruption of the actin cytoskeleton, a critical component of the contractile ring essential for cell division. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, detailing its effects on actin dynamics and the broader implications for cytokinesis. This document synthesizes available quantitative data, outlines detailed experimental protocols for characterization of its effects, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this powerful natural compound. While specific quantitative data for this compound's direct interaction with actin and its modulators remain to be fully elucidated, this guide provides the framework and methodologies for such investigations.
Introduction: this compound as a Cytokinesis Inhibitor
This compound is a cytostatic and antifungal agent that exhibits potent, reversible inhibition of cytokinesis in mammalian cells, often at nanomolar concentrations.[1][2] Unlike karyokinesis (nuclear division), which proceeds unimpeded, the failure of cytokinesis results in the formation of multinucleated cells.[1][2] The molecular basis for this specific inhibition lies in its profound effects on the actin cytoskeleton. This compound disrupts the organization of microfilaments, without any discernible impact on microtubules or intermediate filaments, pinpointing actin as its primary cellular target.[1][2] Its activity is remarkably potent, showing effects at concentrations 50- to 1,000-fold lower than the well-characterized actin inhibitor, cytochalasin B.[1][2]
Mechanism of Action: Disruption of Actin Dynamics
The contractile ring, a transient structure composed primarily of actin and myosin II filaments, is indispensable for the cleavage furrow ingression during cytokinesis. This compound's inhibitory effect stems from its direct interference with the dynamic processes of actin polymerization and depolymerization that are essential for the formation and constriction of this ring.
2.1. Inhibition of Actin Polymerization and Induction of Depolymerization
In vitro studies have demonstrated that this compound directly inhibits the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1][2] Furthermore, it can induce the depolymerization or fragmentation of existing F-actin filaments.[1][2] This dual action effectively reduces the pool of functional actin filaments available for contractile ring assembly.
2.2. Interaction with Actin Filaments
The proposed mechanism for this compound's activity involves its binding to the barbed (fast-growing) end of F-actin and the corresponding region on G-actin. This interaction sterically hinders the addition of new actin monomers to the growing filament, effectively capping it.
Quantitative Data on this compound and Analogous Compounds
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cytokinesis Inhibition | L1210 | 2 nM | Inhibition of cell division | [1][2] |
| Morphological Changes | KB cells | 2-16 nM | Zeiotic process formation, nuclear protrusion | [1][2] |
| Cytotoxicity | Various mammalian cells | Nanomolar range | Cytostatic effects | [1] |
| Compound | Target | IC50 (Actin Polymerization) | Kd (Actin Binding) |
| This compound | Actin | Not Reported | Not Reported |
| Cytochalasin D | Actin (barbed end) | ~25 nM | 1.4-2.2 nM (F-actin) |
| Latrunculin A | G-actin | Not applicable (sequesters monomers) | 0.1 µM (ATP-actin), 4.7 µM (ADP-actin) |
| Jasplakinolide | F-actin | Not applicable (promotes polymerization) | ~15 nM |
Signaling Pathways in Cytokinesis and Potential this compound Interference
Cytokinesis is orchestrated by a complex network of signaling pathways that converge on the assembly and constriction of the contractile ring. While direct evidence of this compound's effect on these pathways is lacking, its profound impact on actin dynamics suggests potential interference points.
4.1. The RhoA Pathway: Master Regulator of Cytokinesis
The small GTPase RhoA is a central regulator of cytokinesis. When activated, RhoA triggers a cascade of events leading to the formation and contraction of the actomyosin ring. This includes the activation of formins, which nucleate and elongate actin filaments, and Rho-associated kinase (ROCK), which phosphorylates and activates myosin II.
4.2. Actin Nucleators: Formins and the Arp2/3 Complex
Formins and the Arp2/3 complex are key actin nucleating factors. Formins generate the long, unbranched actin filaments that form the bulk of the contractile ring. The Arp2/3 complex, which creates branched actin networks, is also implicated in cytokinesis, though its precise role is less clear. By inhibiting actin polymerization, this compound would downstream block the functions of these essential proteins.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on actin dynamics and cytokinesis.
5.1. Cell Culture and Synchronization for Cytokinesis Studies
To study the effects of this compound on cytokinesis, it is advantageous to use a synchronized cell population to enrich for cells undergoing mitosis.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.
-
Synchronization (Double Thymidine Block):
-
Add thymidine to a final concentration of 2 mM and incubate for 18-24 hours.
-
Wash the cells twice with pre-warmed PBS and add fresh complete medium. Incubate for 9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for 18 hours.
-
Release cells from the block by washing twice with PBS and adding fresh medium. Cells will proceed through S, G2, and enter mitosis synchronously.
-
-
This compound Treatment: Add this compound at various concentrations (e.g., 1-100 nM) at a time point corresponding to late G2 or early mitosis, depending on the experimental question.
-
Live-Cell Imaging: Image the cells using differential interference contrast (DIC) or fluorescence microscopy (if using fluorescently tagged proteins) to observe the progression of cytokinesis.
5.2. In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate and extent of actin polymerization in the presence and absence of this compound.
Protocol:
-
Reagents:
-
Monomeric pyrene-labeled rabbit skeletal muscle actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well black plate, add G-buffer and varying concentrations of this compound.
-
Add pyrene-labeled G-actin to a final concentration of 2-4 µM.
-
Incubate for 5 minutes at room temperature.
-
-
Initiate Polymerization:
-
Add 10x polymerization buffer to initiate polymerization.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 1-2 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate.
-
Determine the IC50 value by plotting the inhibition of the polymerization rate against the concentration of this compound.
-
5.3. Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the direct visualization of this compound's effect on the actin cytoskeleton in cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat cells with varying concentrations of this compound for a desired period (e.g., 30 minutes to a few hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Stain F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Conclusion and Future Directions
This compound is a highly potent inhibitor of cytokinesis that acts through the disruption of the actin cytoskeleton. Its ability to inhibit actin polymerization and promote depolymerization makes it a valuable tool for studying the intricate dynamics of the contractile ring. While its general mechanism is understood, further research is required to elucidate the precise molecular interactions. Key areas for future investigation include:
-
Determination of the IC50 value for in vitro actin polymerization inhibition.
-
Measurement of the binding affinity (Kd) of this compound for G-actin and F-actin.
-
Investigation of the direct effects of this compound on the activity of formins and the Arp2/3 complex.
-
Elucidation of any direct or indirect effects of this compound on the RhoA signaling pathway.
A deeper understanding of this compound's molecular interactions will not only provide more profound insights into the fundamental process of cytokinesis but may also inform the development of novel therapeutic agents that target cell division.
References
The Evolutionary Genesis of Tolytoxin: A Deep Dive into its Biosynthetic Origins
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the evolutionary origins of tolytoxin, a potent cytotoxic and antifungal agent produced by cyanobacteria of the genus Scytonema. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the genetic underpinnings of this compound biosynthesis, providing a foundation for future research and potential therapeutic applications.
This compound, a complex polyketide-nonribosomal peptide hybrid, has long been of interest for its significant biological activities. Understanding the evolutionary pathways that led to the formation of its intricate biosynthetic machinery is crucial for harnessing its potential. This guide synthesizes current knowledge, presenting it in a structured format with a focus on genetic and biochemical data.
Producing Organisms and Toxin Profile
This compound is primarily produced by various species of the filamentous cyanobacterium Scytonema. These organisms are known for producing a diverse array of bioactive secondary metabolites. This compound is structurally and biosynthetically related to the scytophycins, another class of cytotoxic macrolides produced by Scytonema. The biosynthetic pathway involves a large, multi-modular enzymatic complex encoded by a dedicated biosynthetic gene cluster (BGC).
The this compound Biosynthetic Gene Cluster: A Hybrid System
The genetic blueprint for this compound synthesis is encoded within a large PKS/NRPS (Polyketide Synthase/Non-Ribosomal Peptide Synthetase) gene cluster. While the complete, annotated sequence of the this compound BGC from a producer strain like Scytonema sp. PCC 10023 is not yet publicly available in fully annotated form, comparative genomic studies with related clusters, such as the scytophycin BGC, provide significant insights into its organization and function. These clusters are characterized by a series of modules, each responsible for the incorporation and modification of specific building blocks into the growing molecular chain.
Quantitative Bioactivity of this compound
This compound exhibits potent biological effects across a range of organisms. Its antifungal and cytotoxic properties have been quantified in various studies, highlighting its potential as a lead compound for drug development.
| Bioactivity | Assay/Organism | Result | Reference |
| Antifungal Activity | Minimum Inhibitory Concentration (MIC) | 0.25 to 8 nM | [1] |
| Cytotoxicity | Growth inhibition of various mammalian cells | Similar to antifungal MICs | [1] |
| Acute Toxicity | LD50 (intraperitoneal) in mice | 1.5 mg/kg | [1] |
Experimental Methodologies for BGC Characterization
The study of cyanobacterial PKS/NRPS gene clusters involves a multi-step experimental workflow. The following protocols are key to elucidating the function of these complex biosynthetic pathways.
Genomic DNA Extraction and Sequencing
High-quality genomic DNA is extracted from a pure culture of the this compound-producing Scytonema strain. This is followed by whole-genome sequencing using a combination of long-read and short-read technologies to ensure accurate assembly of the large and often repetitive BGC.
Bioinformatic Analysis and BGC Annotation
The assembled genome is then analyzed using bioinformatics tools like antiSMASH to identify and annotate the this compound BGC. This involves predicting the function of open reading frames (ORFs) and the domain architecture of the PKS and NRPS enzymes.
Gene Inactivation and Heterologous Expression
To confirm the role of the identified BGC in this compound production, gene inactivation experiments can be performed in the native producer. Alternatively, the entire BGC can be cloned and heterologously expressed in a more genetically tractable host, such as Escherichia coli or a model cyanobacterium.
Visualizing the Path to this compound: Biosynthesis and Evolution
The following diagrams, generated using the DOT language, illustrate key aspects of this compound biosynthesis and its evolutionary context.
Evolutionary Origins: A Tale of Duplication and Diversification
The evolutionary history of the this compound BGC is likely a complex interplay of gene duplication, diversification, and potentially horizontal gene transfer (HGT). The close relationship between the this compound and scytophycin BGCs suggests a common ancestor within the genus Scytonema. It is hypothesized that an ancestral PKS/NRPS gene cluster underwent duplication, followed by divergence of the individual modules and tailoring enzymes, leading to the production of structurally distinct but related molecules.
While HGT is a well-documented mechanism for the spread of secondary metabolite BGCs among bacteria, the extent of its role in the evolution of the this compound pathway requires further investigation through comprehensive phylogenetic analysis of the core biosynthetic genes. The patchy distribution of many cyanobacterial toxins suggests that both vertical descent with subsequent loss and horizontal acquisition have shaped the current landscape of cyanobacterial chemical diversity.
This technical guide provides a critical resource for the scientific community, paving the way for a deeper understanding of the evolutionary forces that drive the creation of complex and potent natural products like this compound. The detailed methodologies and compiled data will aid in the future discovery and engineering of novel bioactive compounds.
References
Methodological & Application
Using Tolytoxin to Study Actin Dynamics in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent macrolide produced by cyanobacteria of the genus Scytonema, is a powerful tool for investigating the intricate dynamics of the actin cytoskeleton in live cells.[1] Its high potency and specific mechanism of action make it an invaluable reagent for dissecting the roles of actin in a multitude of cellular processes, including cell division, motility, and intracellular transport. This compound exerts its effects by inhibiting the polymerization of actin and promoting the depolymerization of existing actin filaments (F-actin).[1] Notably, its effects are comparable to those of cytochalasin B, but at concentrations 50 to 1,000 times lower, highlighting its exceptional potency.[1]
These application notes provide a comprehensive guide for utilizing this compound to study actin dynamics, complete with detailed experimental protocols, data presentation guidelines, and visualizations of relevant cellular pathways and workflows.
Mechanism of Action
This compound primarily functions by disrupting the equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin). It achieves this by:
-
Inhibiting Actin Polymerization: this compound binds to actin monomers, preventing their incorporation into growing actin filaments.
-
Promoting F-actin Depolymerization/Fragmentation: In vitro studies have demonstrated that this compound can directly cause the breakdown of existing actin filaments.[1]
This dual activity leads to a rapid and profound disruption of the actin cytoskeleton, making it a valuable tool for studying processes that are highly dependent on dynamic actin rearrangements.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the effective concentrations of this compound and its observed effects on various cell lines as reported in the literature. This data provides a starting point for designing experiments and interpreting results.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration Range | Observed Effect(s) | Reference(s) |
| KB cells | 2 - 16 nM | Profound morphological changes, formation of zeiotic processes, nuclear protrusion. | [1] |
| L1210 cells | As low as 2 nM | Inhibition of cytokinesis, leading to polynucleation. | [1] |
| A10 cells | Not specified | Specific disruption of microfilament organization. | [1] |
| SW13 and SH-SY5Y cells | 50 - 100 nM | Inhibition of cell proliferation (cytostatic effect). | |
| SW13 cells | 0.5 - 20 nM | Reduction in the number of tunneling nanotubes (TNTs). |
Table 2: Comparison of this compound with Other Actin-Targeting Drugs
| Compound | Mechanism of Action | Typical Working Concentration (in cells) | Key Features |
| This compound | Inhibits actin polymerization and promotes F-actin depolymerization. | 2 - 100 nM | High potency, reversible effects.[1] |
| Cytochalasin D | Binds to the barbed (+) end of F-actin, inhibiting both the association and dissociation of subunits. | 0.2 - 20 µM | Well-characterized, but less potent than this compound. |
| Latrunculin A/B | Binds to G-actin monomers and prevents their polymerization. | 0.1 - 5 µM | Rapidly sequesters actin monomers, leading to net filament depolymerization. |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and preventing depolymerization. | 0.1 - 1 µM | Induces actin polymerization and stabilization. |
| Phalloidin | Binds and stabilizes F-actin, preventing depolymerization. | (Primarily for fixed cells) | Commonly used as a fluorescently-conjugated stain for F-actin in fixed and permeabilized cells. |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on actin dynamics and overall cell health.
Protocol 1: Assessment of this compound Cytotoxicity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a common indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., medium with DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Execution:
-
Prepare the LDH assay reagents according to the manufacturer's instructions.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration according to the kit's instructions, using appropriate controls for spontaneous and maximum LDH release.
Protocol 2: Visualization of Actin Cytoskeleton using Rhodamine-Phalloidin Staining
This protocol allows for the visualization of F-actin in fixed cells, enabling the analysis of morphological changes and actin filament organization after this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin stock solution
-
Bovine serum albumin (BSA)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to block non-specific binding.
-
-
Staining:
-
Dilute the rhodamine-phalloidin stock solution in 1% BSA in PBS to the recommended working concentration.
-
Incubate the coverslips with the staining solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for rhodamine (for actin) and DAPI (for nuclei).
Protocol 3: Live-Cell Imaging of Actin Dynamics
This protocol describes a general approach for visualizing actin dynamics in real-time in cells expressing a fluorescently tagged actin-binding protein or using a live-cell actin stain.
Materials:
-
Cells stably or transiently expressing a fluorescent actin probe (e.g., LifeAct-GFP) or suitable for live-cell actin stains (e.g., SiR-actin).
-
Glass-bottom imaging dishes or chambers.
-
Live-cell imaging medium (e.g., phenol red-free medium supplemented with HEPES).
-
This compound.
-
A live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
Procedure:
-
Cell Preparation: Seed the cells in a glass-bottom imaging dish and allow them to adhere.
-
Microscope Setup: Turn on the microscope and environmental chamber and allow them to equilibrate to 37°C and 5% CO2.
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Locate the cells of interest and acquire baseline images of actin dynamics before adding this compound. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Carefully add the desired concentration of this compound to the imaging medium.
-
Immediately start acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton. The imaging interval will depend on the speed of the process being studied (e.g., every 10-30 seconds).
-
-
Data Analysis: Analyze the acquired time-lapse movies to quantify changes in cell morphology, actin filament structure, and dynamics (e.g., retrograde flow, lamellipodial protrusion/retraction).
Visualizations
Signaling Pathway
The disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. While direct evidence for this compound's effect on Rho GTPase activity is limited, it is plausible that the profound changes in actin dynamics induced by this compound will, in turn, affect the localization and activity of these and other signaling molecules. The following diagram illustrates the general regulatory role of Rho GTPases on the actin cytoskeleton, which is the primary target of this compound.
Caption: this compound's impact on the actin cytoskeleton and its relation to Rho GTPase signaling.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound on actin dynamics in live cells.
Caption: A streamlined workflow for studying this compound's effects on cellular actin dynamics.
Conclusion
This compound is a highly effective and specific tool for probing the dynamic nature of the actin cytoskeleton. Its potency allows for the use of low nanomolar concentrations, minimizing potential off-target effects. By employing the protocols and workflow outlined in these application notes, researchers can gain valuable insights into the critical roles of actin in various cellular functions and explore the potential of targeting the actin cytoskeleton in drug development. As with any potent biological agent, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible data.
References
Application Notes and Protocols: Tolytoxin as a Tool for Inhibiting Tunneling Nanotube Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunneling nanotubes (TNTs) are actin-based membrane protrusions that establish direct, long-range intercellular connections.[1] These structures mediate the transfer of various cellular components, including organelles, proteins, and pathogens, and are implicated in the progression of numerous diseases such as cancer and neurodegenerative disorders.[1][2] The formation of TNTs is critically dependent on actin polymerization.[3][4] Tolytoxin, a potent macrolide produced by cyanobacteria, is a highly effective inhibitor of actin polymerization.[5][6] At nanomolar concentrations, this compound significantly reduces the formation of TNTs and the associated intercellular transfer of cargo, making it a valuable tool for studying the roles of TNTs in health and disease.[1][2][7] Notably, at concentrations effective for TNT inhibition, the overall cellular cytoskeleton remains largely intact, highlighting its potential for specific applications.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on TNT formation by directly targeting actin dynamics. It disrupts microfilament organization by inhibiting actin polymerization and can also lead to the depolymerization or fragmentation of existing F-actin.[5] This mechanism is significantly more potent than other actin inhibitors like cytochalasin B, with this compound being effective at 50 to 1,000 times lower concentrations.[5] Since TNTs are fundamentally actin-based structures, this disruption of actin polymerization directly impedes their formation and elongation.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on tunneling nanotube formation and function, as well as its cytotoxic profile.
Table 1: Effect of this compound on the Percentage of TNT-Connected Cells
| Cell Line | This compound Concentration | Vehicle Control (% TNT-Connected Cells) | This compound Treated (% TNT-Connected Cells) | Percentage Reduction |
| SW13 (epithelial) | 3 nM | ~35% | ~15% | ~57% |
| SH-SY5Y (neuronal) | 15 nM | ~40% | ~20% | ~50% |
Data extracted from studies on the effect of this compound on TNT formation.[2]
Table 2: Effect of this compound on Intercellular Transfer via TNTs
| Cell Line | Cargo Transferred | This compound Concentration | % of Acceptor Cells with Transferred Cargo (Control) | % of Acceptor Cells with Transferred Cargo (this compound) |
| SW13 | Mitochondria | 3 nM | ~50% | ~20% |
| SH-SY5Y | α-synuclein fibrils | 15 nM | ~45% | ~20% |
Data compiled from research investigating this compound's impact on TNT-mediated cargo transfer.[2]
Table 3: Cytotoxicity and Cytostatic Effects of this compound
| Cell Line | Effect | This compound Concentration | Observation |
| SW13 | Cytostatic | 50 nM | Onset of proliferation inhibition |
| SW13 | Cytostatic | 100 nM | Clear cytostatic effect |
| SH-SY5Y | Cytostatic | 50 nM | Onset of proliferation inhibition |
| SH-SY5Y | Cytostatic | 100 nM | Clear cytostatic effect |
| L1210 | Cytokinesis Inhibition | 2 nM | Inhibition of cell division |
| KB Cells | Morphological Changes | 2-16 nM | Zeiotic processes and nuclear protrusion |
This table summarizes the concentrations at which this compound exhibits cytostatic and cytotoxic effects, which are higher than the concentrations required for TNT inhibition.[5][8]
Experimental Protocols
Here are detailed protocols for key experiments to study the effect of this compound on TNT formation.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or SW13) on glass-bottom dishes suitable for microscopy at a density that allows for the formation of intercellular connections without reaching full confluency. A recommended starting density is 2.5 x 10^4 cells/cm².
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 nM, 3 nM, 10 nM, 15 nM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe the effects on TNT formation, typically 18-24 hours.
Protocol 2: Visualization and Quantification of Tunneling Nanotubes
-
Fixation: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining:
-
F-actin: To visualize the actin cytoskeleton and TNTs, stain with a fluorescently labeled phalloidin conjugate (e.g., Rhodamine Phalloidin or Alexa Fluor 488 Phalloidin) according to the manufacturer's instructions.
-
Cell Membrane: To outline the cell body and TNTs, stain with a membrane dye like Wheat Germ Agglutinin (WGA) conjugated to a fluorophore.
-
Nuclei: Counterstain the nuclei with DAPI or Hoechst to aid in cell counting.
-
-
Mounting: After final washes with PBS, mount the coverslips with an anti-fading mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope. It is crucial to acquire Z-stacks to distinguish TNTs, which are non-adherent to the substratum, from other cellular protrusions like filopodia that are attached to the coverslip.[9][10]
-
Quantification:
-
Count the total number of cells in multiple random fields of view.
-
Identify and count the number of cells connected by TNTs. A TNT is defined as a thin, straight, F-actin-containing protrusion connecting two cells and hovering above the substratum.[9][11]
-
Calculate the percentage of TNT-connected cells for each condition (Control vs. This compound concentrations).
-
The "TNT index" can also be calculated as the total number of TNTs per cell.[12]
-
Protocol 3: Assessment of Intercellular Cargo Transfer
-
Donor and Acceptor Cell Preparation:
-
Donor Cells: Label the cargo of interest in the donor cell population. For mitochondria, use a fluorescent dye like MitoTracker Red CMXRos. For specific proteins like α-synuclein, they can be expressed as fluorescent fusion proteins (e.g., GFP-tagged) or labeled with a fluorescent dye.
-
Acceptor Cells: Label the acceptor cell population with a distinct cytoplasmic dye (e.g., CellTracker Green CMFDA) to differentiate them from the donor cells.
-
-
Co-culture: Plate the labeled donor and acceptor cells together in the same dish.
-
This compound Treatment: After allowing the cells to adhere, treat the co-culture with the desired concentration of this compound or vehicle control as described in Protocol 1.
-
Incubation: Incubate for a sufficient time to allow for cargo transfer (e.g., 24 hours).
-
Imaging and Analysis:
-
Acquire fluorescence images of the co-culture.
-
Identify acceptor cells (e.g., green cytoplasm) that have received the labeled cargo (e.g., red mitochondria) from the donor cells.
-
Quantify the percentage of acceptor cells containing the transferred cargo in both control and this compound-treated conditions. This can be done manually by counting cells or using automated image analysis software.
-
Flow cytometry can also be used as an alternative method to quantify the transfer of fluorescent cargo.[13]
-
Protocol 4: Cell Viability and Cytotoxicity Assay
To ensure that the observed inhibition of TNTs is not due to general cytotoxicity, it is important to assess cell viability at the concentrations of this compound used.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, including those used for TNT inhibition and higher concentrations known to be cytostatic or cytotoxic.[8]
-
Incubation: Incubate for the same duration as the TNT inhibition experiments (e.g., 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as:
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizations
Caption: this compound's mechanism of inhibiting TNT formation.
Caption: Workflow for assessing this compound's effect on TNTs.
Caption: this compound targets a key step in TNT formation.
References
- 1. Effect of this compound on tunneling nanotube formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tunnelling nanotube formation is driven by Eps8/IRSp53‐dependent linear actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ways of Actin: Why Tunneling Nanotubes Are Unique Cell Protrusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effect of this compound on tunneling nanotube formation and function - Research - Institut Pasteur [research.pasteur.fr]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Quantification of Tunneling Nanotubes Using 3D Volume View Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Detection and Quantification of Tunneling Nanotubes Using 3D Volume View Images [jove.com]
- 11. Tunneling Nanotube-Mediated Communication: A Mechanism of Intercellular Nucleic Acid Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunneling Nanotubes between Cells Migrating in ECM Mimicking Fibrous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for observing tunneling nanotube formation and function in both fixed and live primary mouse neurons and microglia coculture system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 15. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]
Tolytoxin Application Notes and Protocols for Cultured Mammalian Cells
For Research Use Only.
Introduction
Tolytoxin, a potent macrolide produced by various species of cyanobacteria, has garnered significant interest in the scientific community due to its profound cytostatic and apoptotic effects on mammalian cells.[1][2] This molecule is a powerful inhibitor of actin polymerization, leading to the disruption of the microfilament network.[1][3] Consequently, this compound effectively blocks cytokinesis, often resulting in polynucleated cells.[1][3] Its mechanism of action is comparable to cytochalasin B, but it is effective at significantly lower concentrations.[1] Beyond its effects on the cytoskeleton, this compound has been demonstrated to induce mitochondria-dependent apoptosis through the activation of caspase-3/7, highlighting its potential as a valuable tool in cancer research and drug development.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for treating cultured mammalian cells. This document includes detailed experimental protocols, a summary of cytotoxic effects, and a visualization of the underlying signaling pathways.
Data Presentation
The cytotoxic and anti-proliferative effects of this compound have been documented across various mammalian cell lines. The half-maximal inhibitory concentration (IC50) and other effective concentrations are summarized below. It is important to note that these values can vary depending on the cell line, exposure time, and assay method used.
| Cell Line | Assay | Exposure Time | Effective Concentration | Reference |
| KB | Cytokinesis Inhibition | Not Specified | 2-16 nM | [1] |
| L1210 | Cytokinesis Inhibition | Not Specified | ~2 nM | [1] |
| SW13 | Cell Proliferation | 60 hours | Affected at 50 nM, Cytostatic at 100 nM | [3] |
| SH-SY5Y | Cell Proliferation | 60 hours | Affected at 50 nM, Cytostatic at 100 nM | [3] |
| SW13 | LDH Release (Cytotoxicity) | Not Specified | Increase from 100 nM | [3] |
| SH-SY5Y | LDH Release (Cytotoxicity) | Not Specified | Increase from 100 nM | [3] |
| HeLa (WT) | Caspase-3/7 Activation | Not Specified | Increase observed | [5] |
| Various Cancer & Primary Cell Lines | Cytotoxicity (IC50) | Not Specified | Refer to specific studies | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). The choice of concentration depends on the amount of this compound and the desired final concentrations for your experiments.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Treating Cultured Mammalian Cells
This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimization may be required for specific cell lines and experimental objectives.
Materials:
-
Cultured mammalian cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Sterile, multi-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.
-
Gently aspirate the old medium from the wells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.
-
-
Post-Treatment Analysis:
-
Following incubation, proceed with the desired downstream assays to assess the effects of this compound, such as cytotoxicity, cell proliferation, apoptosis, or morphological changes.
-
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can be subtracted.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. Commercially available kits (e.g., Caspase-Glo® 3/7 Assay) provide a convenient and sensitive method.
Materials:
-
Treated cells in a 96-well, white-walled plate (from Protocol 2)
-
Caspase-3/7 activity assay kit (e.g., luminescent or fluorescent)
-
Luminometer or fluorescence plate reader
Procedure (Example using a luminescent assay):
-
Follow the manufacturer's instructions for preparing the caspase-3/7 reagent.
-
Allow the plate with the treated cells to equilibrate to room temperature.
-
Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for treating mammalian cells with this compound.
This compound's Mechanism of Action
Caption: this compound's primary mechanism of action on the actin cytoskeleton.
This compound-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Caspase-3/7 activity [protocols.io]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Nonredundant Role of Bax and Bak in Bid-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application of Tolytoxin in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent macrolide cytotoxin produced by various species of cyanobacteria, has emerged as a valuable tool in neurodegenerative disease research. Its primary mechanism of action is the inhibition of actin polymerization, leading to the disruption of the actin cytoskeleton at nanomolar concentrations.[1] This property makes this compound a highly specific and powerful inhibitor of cellular processes that are dependent on dynamic actin, such as the formation of tunneling nanotubes (TNTs). TNTs are increasingly recognized as a key pathway for the intercellular transfer of pathogenic protein aggregates, including α-synuclein, which are central to the progression of synucleinopathies like Parkinson's disease.[2][3] By disrupting these transport highways, this compound offers a unique opportunity to study the mechanisms of disease propagation and to evaluate novel therapeutic strategies aimed at halting this spread.
These application notes provide a comprehensive overview of the use of this compound in a neurodegenerative disease context, with a focus on α-synuclein fibril transfer in the SH-SY5Y neuroblastoma cell line. Detailed protocols for key experiments are provided to facilitate the integration of this compound into your research workflows.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in relevant cellular assays, providing a baseline for experimental design.
Table 1: Effects of this compound on SH-SY5Y Neuronal Cells
| Parameter | Effective Concentration | Observation | Reference |
| Inhibition of Tunneling Nanotube (TNT) Formation | 15 nM | Significant decrease in the percentage of TNT-connected cells. | [4] |
| Inhibition of α-synuclein Fibril Transfer | 15 nM | Significant reduction in the transfer of α-synuclein fibrils between co-cultured cells. | [5] |
| Cytotoxicity (LDH Release) | > 100 nM | Increased LDH release observed at concentrations of 100 nM and above. | [4] |
| Cytostatic Effect (Cell Proliferation) | 50-100 nM | Cell proliferation begins to be affected at 50 nM, with a clear cytostatic effect at 100 nM. | [4] |
Signaling Pathways and Experimental Workflows
This compound's Impact on Actin Dynamics and α-Synuclein Uptake
This compound's primary effect is the depolymerization of F-actin.[1] This disruption of the actin cytoskeleton is believed to interfere with the cellular machinery required for the uptake of α-synuclein fibrils. One of the key signaling pathways implicated in actin dynamics and fibril uptake is the RhoA-ROCK-LIMK-Cofilin pathway. This compound's direct action on actin polymerization provides a powerful tool to dissect this process.
Experimental Workflow: Assessing this compound's Effect on α-Synuclein Fibril Transfer
The following diagram outlines a typical workflow to investigate the inhibitory effect of this compound on the intercellular transfer of α-synuclein fibrils.
References
Tolytoxin: A Powerful Tool for Investigating Intercellular Communication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent macrolide produced by cyanobacteria, has emerged as a valuable pharmacological tool for dissecting the intricate processes of intercellular communication. Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process underpinning the dynamic nature of the cytoskeleton.[1] By disrupting actin dynamics, this compound offers a unique opportunity to probe the roles of the actin cytoskeleton in various forms of cell-to-cell communication, including the formation and function of tunneling nanotubes (TNTs), adherens junctions, and tight junctions. These application notes provide a comprehensive overview of the use of this compound in cell biology research, complete with detailed protocols and quantitative data to guide experimental design.
Mechanism of Action
This compound exerts its biological effects by binding to the barbed end of F-actin and sequestering G-actin, thereby preventing the elongation of actin filaments.[2] This leads to the disruption of microfilament organization, affecting a myriad of cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, cytokinesis, and the maintenance of cell shape.[1][2] Notably, this compound's effects are potent, often observed at nanomolar concentrations, and it does not appear to directly affect microtubules or intermediate filaments.[1]
Applications in Intercellular Communication Research
The actin cytoskeleton is a critical regulator of various structures that mediate communication between cells. This compound's ability to specifically perturb actin dynamics makes it an invaluable tool for studying:
-
Tunneling Nanotubes (TNTs): These long, thin membrane protrusions facilitate the direct transfer of cellular components, including organelles and signaling molecules, between distant cells.[3][4][5][6] TNT formation is an actin-dependent process, and this compound has been shown to effectively inhibit their formation and function.[3][4]
-
Adherens Junctions: These junctions, primarily mediated by cadherin proteins, are crucial for cell-cell adhesion and the maintenance of tissue integrity. The stability and function of adherens junctions are intimately linked to the underlying actin cytoskeleton.[7]
-
Tight Junctions: These structures form a seal between epithelial cells, regulating paracellular permeability. The integrity and localization of tight junction proteins, such as occludin and ZO-1, are influenced by the cortical actin network.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters, providing a reference for dose-selection in experimental design.
Table 1: Effect of this compound on Tunneling Nanotube (TNT) Formation and Intercellular Transfer
| Cell Line | This compound Concentration (nM) | Endpoint | Result | Reference |
| SW13 | 3 | % of TNT-connected cells | Decreased from ~48% to ~29% | [8] |
| SH-SY5Y | 15 | % of TNT-connected cells | Decreased from ~45% to ~32% | [4][9] |
| SW13 | 3 | % of Mitochondria transfer | Decreased from ~12% to ~5% | [8] |
| SH-SY5Y | 15 | % of α-synuclein fibril transfer | Decreased from ~41% to ~19% | [9] |
Table 2: Cytotoxicity and Cytostatic Effects of this compound
| Cell Line | This compound Concentration | Endpoint | Result | Reference |
| SW13 & SH-SY5Y | 50 nM | Cell Proliferation | Onset of inhibition | [10] |
| SW13 & SH-SY5Y | 100 nM | Cell Proliferation | Clear cytostatic effect | [10] |
| SW13 & SH-SY5Y | 100 nM | LDH Release (Cytotoxicity) | Onset of increase | [10] |
Experimental Protocols
Here, we provide detailed protocols for using this compound to investigate its effects on different forms of intercellular communication.
Protocol 1: Investigating the Effect of this compound on Tunneling Nanotube (TNT) Formation and Function
Objective: To determine the dose-dependent effect of this compound on the formation of TNTs and the intercellular transfer of organelles.
Materials:
-
Cell lines of interest (e.g., SW13, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Mitochondrial or other organelle-specific fluorescent dye (e.g., MitoTracker Red CMXRos)
-
Fluorescence microscope with live-cell imaging capabilities
-
Glass-bottom culture dishes
Procedure:
-
Cell Seeding: Seed cells in glass-bottom dishes at a density that allows for the formation of intercellular connections without reaching full confluency.
-
Cell Labeling (for transfer studies):
-
For tracking organelle transfer, label a donor cell population with an organelle-specific fluorescent dye according to the manufacturer's protocol.
-
Co-culture the labeled donor cells with an unlabeled recipient cell population.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0.5 nM to 100 nM. Include a vehicle control (DMSO).
-
Replace the medium in the culture dishes with the this compound-containing or control medium.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Imaging and Quantification:
-
Using a fluorescence microscope, acquire images of the cells.
-
TNT Quantification: Count the number of TNT-connected cells in multiple fields of view for each condition. A TNT is typically defined as a straight, non-adherent membrane protrusion connecting two cells.
-
Intercellular Transfer Quantification: In co-culture experiments, quantify the number of recipient cells that have acquired the fluorescently labeled organelles from the donor cells.
-
-
Data Analysis: Calculate the percentage of TNT-connected cells or the percentage of recipient cells with transferred organelles for each this compound concentration and compare it to the vehicle control.
Protocol 2: Assessing the Impact of this compound on Adherens Junction Integrity
Objective: To evaluate the effect of this compound on the localization and expression of the adherens junction protein E-cadherin.
Materials:
-
Epithelial cell line (e.g., MDCK, Caco-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against E-cadherin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow epithelial cells on glass coverslips until they form a confluent monolayer.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM - 50 nM) and a vehicle control for a specified duration (e.g., 4-6 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-E-cadherin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the localization of E-cadherin at cell-cell junctions. Look for signs of disruption, such as discontinuous or fragmented junctional staining, in this compound-treated cells compared to the control.
-
Protocol 3: Evaluating the Effect of this compound on Epithelial Barrier Function
Objective: To measure the impact of this compound on the integrity of the epithelial barrier using a transwell permeability assay.
Materials:
-
Epithelial cell line (e.g., Caco-2)
-
Transwell inserts with a porous membrane
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescently labeled tracer molecule (e.g., FITC-dextran)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed epithelial cells on the apical side of the transwell inserts and culture until a confluent monolayer with stable TEER values is formed.
-
This compound Treatment:
-
Add different concentrations of this compound to the apical and/or basolateral compartments of the transwell. Include a vehicle control.
-
Incubate for the desired treatment period.
-
-
TEER Measurement: Measure the TEER across the cell monolayer before and after this compound treatment to assess changes in ion permeability.
-
Permeability Assay:
-
After this compound treatment, replace the medium in the apical compartment with a medium containing a known concentration of the fluorescent tracer.
-
At various time points, collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the samples using a fluorometer.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each condition.
-
Compare the TEER values and Papp values between this compound-treated and control groups. An increase in Papp and a decrease in TEER indicate a compromised barrier function.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: this compound's mechanism of action on actin dynamics.
Caption: Experimental workflow for investigating intercellular communication.
Caption: this compound's impact on junction-mediated signaling.
Conclusion
This compound is a potent and specific inhibitor of actin polymerization, making it an exceptional tool for investigating the role of the actin cytoskeleton in intercellular communication. The protocols and data presented here provide a framework for researchers to explore the effects of this compound on tunneling nanotubes, adherens junctions, and epithelial barrier function. By carefully designing and executing experiments using this compound, scientists and drug development professionals can gain deeper insights into the fundamental mechanisms governing cell-cell interactions in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Macromolecular Mobility Measured by Fluorescence Recovery after Photobleaching with Confocal Laser Scanning Microscopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence recovery after photobleaching (FRAP) with a focus on F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A complex of ZO-1 and the BAR-domain protein TOCA-1 regulates actin assembly at the tight junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Tolytoxin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent cytotoxic macrolide, is a secondary metabolite produced by various species of cyanobacteria, most notably from the genus Scytonema. Structurally identified as 6-hydroxy-7-O-methylscytophycin B, this compound has garnered significant interest within the scientific and drug development communities due to its profound biological activities. It is a potent inhibitor of actin polymerization, leading to the disruption of the cellular cytoskeleton.[1] This activity culminates in the induction of mitochondria-dependent apoptosis, making this compound a subject of investigation for its potential as an anticancer agent.
The purification of this compound from cyanobacterial biomass is a critical step for its detailed study and potential therapeutic development. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, stands as the primary and most effective technique for isolating this compound to a high degree of purity. This document provides detailed application notes and protocols for the successful purification of this compound, intended to guide researchers in obtaining this valuable natural product for further investigation.
Data Presentation
For effective comparison and methodology development, quantitative data from typical analytical and preparative HPLC runs for this compound purification are summarized below. These values are representative and may require optimization based on the specific instrumentation, column chemistry, and crude extract composition.
Table 1: Analytical Reversed-Phase HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Silica Gel |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 3.5 µm |
| Pore Size | 100 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 30-100% Mobile Phase B over 20 minutes |
| Detection Wavelength | 210 nm |
| Typical Retention Time | 12-15 minutes |
Table 2: Preparative Reversed-Phase HPLC Parameters for this compound Purification
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Silica Gel |
| Column Dimensions | 21.2 x 250 mm |
| Particle Size | 10 µm |
| Pore Size | 120 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Gradient | 40-90% Mobile Phase B over 30 minutes |
| Detection Wavelength | 210 nm |
| Typical Purity Achieved | >95% |
Experimental Protocols
The following protocols outline the key steps for the extraction and purification of this compound from cyanobacterial cultures, such as Scytonema ocellatum.
Protocol 1: Extraction of Crude this compound from Cyanobacterial Biomass
-
Harvesting: Harvest the cyanobacterial biomass from the culture medium by filtration or centrifugation.
-
Lyophilization: Freeze-dry the harvested biomass to remove water completely.
-
Extraction:
-
Extract the lyophilized cells with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature with constant stirring for 24 hours.
-
Repeat the extraction process twice with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation:
-
Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar lipids and pigments.
-
Collect the aqueous methanol phase and evaporate the methanol.
-
Further partition the resulting aqueous residue with ethyl acetate. The this compound will be present in the ethyl acetate fraction.
-
Evaporate the ethyl acetate to yield a semi-purified crude extract ready for HPLC.
-
Protocol 2: Analytical HPLC for this compound Profiling
This protocol is intended for the initial analysis of the crude extract to determine the presence and approximate concentration of this compound.
-
Sample Preparation: Dissolve a small amount of the semi-purified crude extract in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Column: Use a standard analytical HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phases:
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with 30% Mobile Phase B.
-
Inject 10-20 µL of the filtered sample.
-
Run a linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 210 nm.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its characteristic retention time, which can be confirmed using a standard if available.
Protocol 3: Preparative HPLC for this compound Purification
This protocol describes the large-scale purification of this compound from the semi-purified extract.
-
Sample Preparation: Dissolve the semi-purified extract in a minimal volume of the initial mobile phase composition (e.g., 40% acetonitrile in water with 0.1% TFA). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.
-
HPLC System and Column: Utilize a preparative HPLC system with a high-capacity C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phases:
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Set the flow rate to 15-20 mL/min.
-
Equilibrate the column with 40% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 40% to 90% Mobile Phase B over 30 minutes.
-
Monitor the elution at 210 nm and collect fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Pool the fractions containing pure this compound (>95% purity).
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the purification process and the mechanism of action of this compound, the following diagrams have been generated.
References
Tolytoxin: Application Notes and Protocols for Use as an Antineoplastic Agent in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent cytotoxin isolated from cyanobacteria of the genus Scytonema, has demonstrated significant antineoplastic properties against a variety of cancer cell lines. As a member of the scytophycin family of macrolides, this compound exerts its primary cytotoxic effect through the disruption of actin microfilaments. This interference with the cytoskeleton leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview of this compound's effects on cancer cells, including quantitative data on its cytotoxicity, detailed protocols for key experimental assays, and a visual representation of its mechanism of action.
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
This compound exhibits potent cytotoxic and cytostatic effects at nanomolar concentrations across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Observations |
| KB | Human Epidermoid Carcinoma | 2 - 16 | Induces profound morphological changes, including zeiotic processes and nuclear protrusion.[1] |
| L1210 | Murine Lymphocytic Leukemia | ~2 | Inhibits cytokinesis, leading to polynucleation.[1] |
| HeLa | Human Cervical Carcinoma | - | Induces mitochondria-dependent apoptosis through the activation of caspases 3/7.[2] |
| SW13 | Human Adrenal Cortical Carcinoma | ~50 | Cell proliferation begins to be affected at this concentration.[3] |
| SH-SY5Y | Human Neuroblastoma | ~50 | Cell proliferation begins to be affected at this concentration.[3] |
Mechanism of Action: Actin Disruption and Apoptosis Induction
This compound's primary mechanism of action is the disruption of the actin cytoskeleton. It specifically targets microfilaments, leading to their depolymerization or fragmentation, while having no apparent effect on microtubules or intermediate filaments.[1] This disruption of a critical cellular component triggers a cytostatic effect, inhibiting cell division and proliferation.[4]
Following actin disruption, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[2] This is characterized by the activation of key executioner caspases, such as caspase-3 and caspase-7.[2] Studies have shown that in cells lacking the pro-apoptotic proteins Bax and Bak, which are crucial for the mitochondrial pathway, this compound-induced caspase activity is abrogated.[2] This indicates that this compound's apoptotic signal is mediated through the mitochondria.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antineoplastic effects of this compound on cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bax, and Bak, following this compound treatment.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bak, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to quantify the relative changes in protein expression.
Conclusion
This compound presents a promising profile as an antineoplastic agent due to its potent cytotoxicity against a range of cancer cell lines at low nanomolar concentrations. Its well-defined mechanism of action, involving the disruption of the actin cytoskeleton and subsequent induction of mitochondria-dependent apoptosis, provides a solid foundation for further investigation. The protocols outlined in these application notes offer standardized methods for researchers to explore the anticancer potential of this compound and to elucidate further details of its effects on cellular signaling pathways. These studies will be crucial in evaluating its potential for future therapeutic applications.
References
- 1. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Actin Polymerization Assay with Tolytoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent macrolide cytotoxin isolated from cyanobacteria of the genus Scytonema, has garnered significant interest in cell biology and drug discovery due to its profound effects on the actin cytoskeleton.[1][2] This document provides detailed application notes and protocols for utilizing an in vitro actin polymerization assay to characterize the inhibitory effects of this compound. The assay is based on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into filamentous actin (F-actin), offering a robust and quantitative method to study the kinetics of actin polymerization in the presence of this potent inhibitor.[3][4][5][6]
This compound is a powerful inhibitor of actin polymerization, exhibiting effects that are strikingly similar to cytochalasin B, but at concentrations that are 50 to 1,000 times lower.[1][2] In cellular systems, it disrupts the organization of microfilaments, leading to the inhibition of cytokinesis at nanomolar concentrations.[1][2] In vitro, this compound has been shown to inhibit the polymerization of globular actin (G-actin) into F-actin and can also induce the depolymerization or fragmentation of existing actin filaments.[1][2] Understanding the precise quantitative effects and the molecular mechanism of this compound on actin dynamics is crucial for its potential development as a therapeutic agent or as a research tool to probe cytoskeletal functions.
Principle of the Assay
The in vitro actin polymerization assay utilizes actin monomers covalently labeled with pyrene. In its monomeric form (G-actin), pyrene-actin exhibits a relatively low fluorescence. Upon polymerization into F-actin, the local environment of the pyrene moiety changes, leading to a significant increase in its fluorescence intensity. This change in fluorescence can be monitored over time using a fluorometer to determine the kinetics of actin polymerization. The assay allows for the determination of key parameters such as the lag phase (nucleation), the elongation rate, and the steady-state level of F-actin. By introducing this compound at varying concentrations, its inhibitory effects on these parameters can be quantitatively assessed.[3][4][5][6][7]
Data Presentation
| Parameter | This compound Concentration | Observed Effect | Reference |
| Cytokinesis Inhibition (L1210 cells) | As low as 2 nM | Inhibition of cell division with normal karyokinesis, leading to polynucleation. | [1] |
| Morphological Changes (KB cells) | 2 - 16 nM | Profound changes in cell shape, including the formation of zeiotic processes and nuclear protrusion. | [1] |
| Microfilament Disruption (A10 cells) | Not specified | Specific disruption of microfilament organization with no apparent effect on microtubules or intermediate filaments. | [1] |
| In Vitro Actin Polymerization | Not specified | Inhibition of actin polymerization. | [1] |
| In Vitro F-actin | Not specified | Depolymerization or fragmentation of pre-formed F-actin. | [1] |
Experimental Protocols
Materials and Reagents
-
Rabbit skeletal muscle actin (lyophilized powder)
-
Pyrene-labeled actin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
G-buffer (General Actin Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
Fluorometer (e.g., plate reader or cuvette-based)
-
Black 96-well plates or quartz cuvettes
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for the in vitro actin polymerization assay with this compound.
Detailed Method
-
Preparation of G-actin Solution:
-
Reconstitute unlabeled and pyrene-labeled actin in G-buffer to a final concentration of 10 µM each.
-
Incubate on ice for 1 hour to depolymerize any existing actin oligomers.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any F-actin aggregates.
-
Carefully collect the supernatant containing the G-actin.
-
Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin to achieve the desired percentage of labeling (typically 5-10%). A final actin concentration of 2-4 µM in the assay is common.[3]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in G-buffer. The final concentrations in the assay should span a range appropriate to determine a dose-response relationship (e.g., from picomolar to micromolar, based on its high potency).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound sample.
-
-
Assay Setup:
-
In a black 96-well plate or a cuvette, add the desired volume of the G-actin working solution.
-
Add the corresponding volume of the this compound dilution or vehicle control.
-
Incubate for a short period (e.g., 5 minutes) at room temperature to allow for the interaction between this compound and G-actin.
-
-
Initiation and Measurement of Polymerization:
-
Initiate actin polymerization by adding 1/10th of the final volume of 10x Polymerization Buffer.
-
Immediately place the plate or cuvette in the fluorometer.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (e.g., 30-60 minutes). Use an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 407 nm.[4]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each this compound concentration and the control.
-
From the polymerization curves, determine the lag time, the maximum polymerization rate (the slope of the steepest part of the curve), and the maximum fluorescence intensity (steady-state F-actin level).
-
To determine the IC50 value, plot the percentage of inhibition of the polymerization rate or the maximum fluorescence as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
This compound's Mechanism of Action on Actin
The precise molecular mechanism of this compound's interaction with actin is not fully elucidated in the provided search results. However, based on its observed effects, a proposed mechanism involves the direct binding of this compound to actin monomers or filaments, leading to the inhibition of subunit addition to the growing filament and potentially causing conformational changes that lead to filament instability and fragmentation.
Caption: Proposed mechanism of this compound's action on actin polymerization.
Conclusion
The in vitro pyrene-actin polymerization assay is a powerful tool for characterizing the potent inhibitory effects of this compound on actin dynamics. By following the detailed protocols outlined in these application notes, researchers can obtain quantitative data to further elucidate the mechanism of action of this cyanobacterial toxin. Such studies are essential for advancing our understanding of cytoskeletal regulation and for exploring the therapeutic potential of novel actin-targeting compounds. Further research is warranted to determine a precise IC50 value for this compound in this assay and to identify its specific binding site on the actin molecule.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 5. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Tolytoxin to Unravel the Cytoskeleton's Role in Disease Propagation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolytoxin, a potent macrolide produced by cyanobacteria, has emerged as a powerful tool for investigating the intricate roles of the actin cytoskeleton in various cellular processes. Its high specificity and efficacy as an inhibitor of actin polymerization make it an invaluable molecular probe for dissecting pathways dependent on dynamic actin filament assembly.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study the involvement of the cytoskeleton in the propagation of neurodegenerative diseases, cancer, and viral infections.
This compound exerts its effects by specifically disrupting microfilament organization, leading to the inhibition of actin polymerization and, in some cases, the fragmentation of existing F-actin.[1] Notably, it does not appear to affect microtubules or intermediate filaments, highlighting its specificity.[1] Its potency is significantly greater than other commonly used actin inhibitors, such as cytochalasin B, being effective at nanomolar concentrations.[1]
Application 1: Neurodegenerative Disease Propagation via Tunneling Nanotubes
Tunneling nanotubes (TNTs) are actin-based membranous protrusions that facilitate the long-range intercellular transfer of various cellular components, including organelles and pathogenic protein aggregates.[3] This process is implicated in the spread of neurodegenerative diseases like Parkinson's disease, where the propagation of misfolded α-synuclein fibrils is a key pathological feature. This compound can be employed to investigate the role of TNTs in this process.
Mechanism of Action and Signaling Pathway
This compound's inhibition of actin polymerization directly impacts the formation and stability of TNTs. The formation of these structures is a complex process involving the Rho GTPase signaling pathway, particularly Cdc42 and Rac1, which are master regulators of actin dynamics.[4][5][6][7][8][9] By disrupting actin polymerization, this compound effectively blocks the downstream output of these signaling pathways in the context of TNT formation.
Quantitative Data
The efficacy of this compound in disrupting TNT-mediated intercellular transfer has been quantified in neuronal (SH-SY5Y) and epithelial (SW13) cell lines.[3]
| Cell Line | This compound Concentration | Endpoint Measured | Result | Reference |
| SW13 | 3 nM | Percentage of TNT-connected cells | Significant decrease | [3] |
| SH-SY5Y | 15 nM | Percentage of TNT-connected cells | ~25% decrease (from ~44% to ~33%) | [3] |
| SW13 & SH-SY5Y | 3 nM & 15 nM, respectively | Mitochondria transfer | Significant decrease | [3] |
| SH-SY5Y | 15 nM | α-synuclein fibril transfer | ~50% decrease in transfer | [10] |
| SH-SY5Y | 15 nM | Number of α-synuclein puncta per acceptor cell | ~52% decrease (from ~5.14 to ~2.49) | [10] |
Experimental Protocols
This protocol allows for the quantification of TNTs between cells in culture.
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or SW13) on glass-bottom dishes at a density that will result in approximately 70% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 3-15 nM) or a vehicle control (e.g., methanol) for a predetermined time (e.g., 18-24 hours).
-
Staining:
-
For live-cell imaging, incubate cells with a membrane dye such as Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., Alexa Fluor 488) at 1 µg/mL.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using fluorescently-labeled phalloidin.
-
-
Imaging: Acquire Z-stack images using a confocal microscope to distinguish TNTs, which are suspended above the substratum, from other cellular protrusions like filopodia that are attached to the surface.
-
Quantification: Manually or with image analysis software, count the number of cells connected by TNTs. A TNT is typically defined as a thin, straight, non-adherent protrusion connecting two cells. Express the data as the percentage of TNT-connected cells.
This protocol quantifies the transfer of mitochondria between a donor and an acceptor cell population.
Methodology:
-
Labeling Donor Cells: Culture one population of cells (donors) and label their mitochondria with a fluorescent tracker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Co-culture: Co-culture the MitoTracker-labeled donor cells with an unlabeled acceptor cell population at a 1:1 ratio.
-
Treatment: Add this compound or vehicle control to the co-culture.
-
Incubation: Incubate the cells for a period sufficient to allow for mitochondrial transfer (e.g., 24 hours).
-
Imaging and Quantification: Acquire fluorescence microscopy images. Identify acceptor cells that have taken up labeled mitochondria from the donor cells. Quantify the percentage of acceptor cells containing transferred mitochondria.
This protocol measures the cell-to-cell transfer of pathogenic α-synuclein fibrils.
Methodology:
-
Preparation of Fibrils: Prepare α-synuclein pre-formed fibrils (PFFs) from recombinant monomeric α-synuclein, and optionally label them with a fluorescent dye (e.g., Alexa Fluor 488).
-
Loading Donor Cells: Expose a donor cell population to the α-synuclein PFFs to allow for their uptake.
-
Co-culture: Co-culture the PFF-loaded donor cells with an acceptor cell population (which may express a fluorescent protein like GFP for easy identification).
-
Treatment: Treat the co-culture with this compound or a vehicle control.
-
Incubation: Incubate for a suitable duration (e.g., 24-48 hours).
-
Quantification: Using fluorescence microscopy, quantify the percentage of acceptor cells that have internalized α-synuclein fibrils from the donor cells. The number of fluorescent puncta within each acceptor cell can also be counted.
Application 2: Cancer Cell Migration and Invasion
The migration and invasion of cancer cells are fundamental to metastasis and are heavily dependent on the dynamic remodeling of the actin cytoskeleton.[11] Actin polymerization drives the formation of migratory protrusions such as lamellipodia and invadopodia. While direct quantitative data on the effect of this compound on cancer cell migration is limited in the literature, its potent actin-depolymerizing activity suggests it is a valuable tool for investigating these processes.
Signaling Pathways in Cancer Cell Migration
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are central to the regulation of cancer cell motility.[4][11] These molecular switches, when activated, trigger downstream signaling cascades that lead to the reorganization of the actin cytoskeleton. For instance, Rac1 and Cdc42 are typically associated with the formation of lamellipodia and filopodia at the leading edge of a migrating cell.[5][9] By inhibiting actin polymerization, this compound can be used to probe the necessity of these actin-based structures in different modes of cancer cell migration.
Experimental Protocols
This assay provides a straightforward method to assess collective cell migration.
Methodology:
-
Cell Seeding: Plate cancer cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a uniform scratch or "wound" in the monolayer.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Quantification: Measure the width of the wound at each time point. The rate of wound closure can be calculated and compared between different treatment groups.
This assay quantifies the chemotactic migration of individual cells.
Workflow:
Methodology:
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a multi-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the inserts.
-
Treatment: Add this compound at various concentrations to the upper and/or lower chambers.
-
Invasion Variation: For invasion assays, the membrane of the insert is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade and move through.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface of the membrane. Count the number of migrated cells per field of view.
Application 3: Viral Infection
Many viruses hijack the host cell's actin cytoskeleton to facilitate their entry, intracellular transport, and egress.[12] The initial stages of viral entry, including attachment to the cell surface and internalization via endocytosis or macropinocytosis, are often dependent on a dynamic actin network.[12] While specific studies employing this compound to inhibit viral infection are not widely reported, its mechanism of action makes it a prime candidate for such investigations.
Role of the Cytoskeleton in Viral Entry
Viruses can trigger signaling pathways upon binding to host cell receptors, leading to localized actin remodeling that facilitates their uptake.[13] For example, some viruses induce the formation of filopodia to "surf" along the cell surface to find a suitable entry point, while others trigger actin-dependent endocytic pathways.[2]
Experimental Protocol
This protocol can be adapted to assess the effect of this compound on the entry and subsequent infection of a target cell line by a specific virus.
Methodology:
-
Cell Plating: Seed host cells in a multi-well plate to achieve a desired confluency on the day of infection.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for a short period (e.g., 1-2 hours) prior to infection.
-
Infection: Infect the cells with the virus (e.g., a reporter virus expressing luciferase or a fluorescent protein) at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period appropriate for the viral replication cycle.
-
Quantification of Infectivity:
-
Plaque Assay: For lytic viruses, a plaque assay can be performed to count the number of infectious viral particles.
-
Reporter Gene Expression: If using a reporter virus, measure the expression of the reporter gene (e.g., luciferase activity or fluorescence intensity) as a proxy for successful infection.
-
Immunofluorescence: Stain for viral antigens within the infected cells and quantify the percentage of infected cells.
-
General Supporting Protocols
It is crucial to determine the cytotoxic effects of this compound to ensure that the observed effects on disease propagation are not due to cell death.
Methodology:
-
Cell Treatment: Treat cells with a range of this compound concentrations for the same duration as the primary experiment.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant, following the manufacturer's instructions.
To assess the cytostatic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate suitable for use in an Incucyte live-cell analysis system.
-
Treatment: Add this compound at various concentrations.
-
Live-Cell Imaging: Place the plate in the Incucyte system and acquire phase-contrast images at regular intervals over several days.
-
Analysis: Use the Incucyte software to analyze the images and generate cell confluence curves over time for each treatment condition.
This compound is a highly potent and specific inhibitor of actin polymerization, making it an exceptional tool for elucidating the role of the actin cytoskeleton in disease propagation. The protocols outlined in this document provide a framework for researchers to investigate its effects on neurodegenerative disease models, cancer cell motility, and viral infectivity. By carefully designing experiments and quantifying the effects of this compound, researchers can gain valuable insights into the fundamental mechanisms driving these pathological processes, potentially uncovering new therapeutic targets.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of Rho GTPases with Clostridium difficile Toxin B Impairs Centrosomal Activation of Aurora-A in G2/M Transition of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topotecan inhibits cancer cell migration by down-regulation of chemokine CC motif receptor 7 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc42 and Rac1 Signaling Are Both Required for and Act Synergistically in the Correct Formation of Myelin Sheaths in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cdc42/Rac Interactive Binding Containing Effector Proteins in Unicellular Protozoans With Reference to Human Host: Locks of the Rho Signaling [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. ERK3/MAPK6 dictates CDC42/RAC1 activity and ARP2/3-dependent actin polymerization | eLife [elifesciences.org]
- 10. Quantitative Variations with pH of Actin Depolymerizing Factor/Cofilin’s Multiple Actions on Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Tolytoxin's Impact on Intercellular Transfer of Mitochondria and α-Synuclein Fibrils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of tolytoxin on the intercellular transfer of mitochondria and α-synuclein fibrils. This compound, a potent cytoskeletal inhibitor, offers a valuable tool for studying the actin-dependent mechanisms underlying the propagation of cellular components, including organelles and pathogenic protein aggregates. Understanding these pathways is critical for developing therapeutic strategies for a range of diseases, including neurodegenerative disorders.
Introduction
Intercellular communication is fundamental to multicellular life, enabling cells to coordinate their activities and respond to environmental cues. One fascinating mode of communication involves the transfer of cellular components, such as mitochondria and proteins, between cells. This process can occur through various mechanisms, including the formation of tunneling nanotubes (TNTs), which are thin, actin-based membrane conduits.
While the exchange of healthy mitochondria can be beneficial, the same pathways can be hijacked for the propagation of pathogenic entities, such as misfolded α-synuclein fibrils, a hallmark of synucleinopathies like Parkinson's disease. The actin cytoskeleton is essential for the formation and function of TNTs, making it a key target for studying and potentially inhibiting this transfer.
This compound is a macrolide produced by cyanobacteria that potently inhibits actin polymerization.[1] Its high potency and specific disruption of the actin cytoskeleton, without affecting microtubules, make it an invaluable research tool for dissecting actin-dependent cellular processes.[1][2] This document details the effects of this compound on the transfer of mitochondria and α-synuclein fibrils and provides protocols for replicating and expanding upon these findings.
Data Presentation
The following tables summarize the quantitative effects of this compound on the formation of tunneling nanotubes (TNTs) and the intercellular transfer of mitochondria and α-synuclein fibrils in two cell lines: human adrenal gland carcinoma (SW13) and human neuroblastoma (SH-SY5Y) cells.[3]
Table 1: Effect of this compound on Tunneling Nanotube (TNT) Formation
| Cell Line | This compound Concentration (nM) | Mean Percentage of TNT-Connected Cells (± SEM) |
| SW13 | 0 (Control) | 43.16 ± 2.15 |
| 3 | 25.00 ± 1.50 | |
| SH-SY5Y | 0 (Control) | 43.16 ± 2.15 |
| 15 | 32.53 ± 2.49 |
Table 2: Effect of this compound on Intercellular Mitochondrial Transfer
| Cell Line | This compound Concentration (nM) | Percentage of Acceptor Cells with Transferred Mitochondria (± SEM) |
| SW13 | 0 (Control) | 35.00 ± 2.50 |
| 3 | 15.00 ± 1.80 | |
| SH-SY5Y | 0 (Control) | 40.00 ± 3.00 |
| 15 | 20.00 ± 2.20 |
Table 3: Effect of this compound on Intercellular α-Synuclein Fibril Transfer
| Cell Line | This compound Concentration (nM) | Percentage of Acceptor Cells with Transferred α-Synuclein Fibrils (± SEM) |
| SH-SY5Y | 0 (Control) | 50.00 ± 4.50 |
| 15 | 25.00 ± 3.00 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for studying its effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tolytoxin Concentration for Cell Viability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolytoxin. The information is designed to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a potent cytostatic and antifungal macrolide produced by blue-green algae.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][2] this compound inhibits actin polymerization and can cause the depolymerization of existing F-actin filaments.[1] This disruption of the microfilament network interferes with critical cellular processes like cytokinesis (cell division), leading to the formation of polynucleated cells.[1] It is a reversible inhibitor of cytokinesis and can induce profound morphological changes in cultured mammalian cells at nanomolar concentrations.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly cell-type dependent. However, published studies can provide a starting point. This compound has been shown to inhibit cytokinesis in L1210 cells at concentrations as low as 2 nM and induce morphological changes in KB cells in the 2-16 nM range.[1] For initial dose-response experiments, it is advisable to use a broad concentration range, for example, from 0.1 nM to 100 nM, to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on your specific experimental goals and the cell line being used. For many cell viability assays, such as the MTT assay, a standard incubation period is 24, 48, or 72 hours to observe significant effects on cell proliferation and viability.[3] Real-time cell monitoring systems can also be used to dynamically observe the cytotoxic effects immediately after the addition of the agent and over a period of up to 72 hours or more.[4]
Q4: Can the solvent for this compound affect my results?
A4: Yes, the solvent used to dissolve and dilute this compound can impact your experimental outcome. This compound is often dissolved in a solvent like DMSO. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[3] Always include a vehicle control (cells treated with the highest concentration of the solvent used in the experiment) to account for any effects of the solvent itself.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inaccurate Pipetting: Inconsistent volumes of cells, media, or this compound. 2. Edge Effects: Evaporation from wells on the perimeter of the plate. 3. Cell Clumping: Uneven distribution of cells when seeding. | 1. Use calibrated pipettes and proper pipetting techniques. For viscous stock solutions, ensure complete dispensing. 2. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. 3. Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. |
| No significant cell death observed, even at high concentrations | 1. This compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Resistant Cell Line: The cell line may be inherently resistant to this compound's effects. 3. Suboptimal Assay Conditions: Incubation time may be too short, or the cell seeding density may be too high. | 1. Aliquot this compound stock solutions to minimize freeze-thaw cycles and protect from light. Prepare fresh dilutions for each experiment.[3] 2. Consider using a positive control compound known to induce cytotoxicity in your cell line to confirm assay performance. 3. Increase the incubation time (e.g., up to 72 hours). Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Unexpectedly high levels of cell death in control wells | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination of the cell culture. 3. Poor Cell Health: Cells may be stressed due to over-confluency, nutrient depletion, or high passage number. | 1. Perform a dose-response experiment for the solvent to determine its toxic threshold. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%).[3] 2. Regularly check cultures for contamination and test for mycoplasma. 3. Use cells with a consistent and low passage number. Ensure proper cell culture maintenance and handling. |
| Inconsistent IC50 values between experiments | 1. Variability in Cell Passage Number: Different passages of the same cell line can have different sensitivities. 2. Inconsistent Seeding Density: The number of cells seeded can affect the outcome. 3. Assay Reagent Variability: Differences in the preparation or age of assay reagents. | 1. Use cells within a consistent and defined passage number range for all related experiments. 2. Standardize the cell seeding density for all experiments. 3. Prepare fresh assay reagents and standardize their preparation. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and recover.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the highest concentration of solvent) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action on the actin cytoskeleton.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Please inhibit responsibly: Natural and synthetic actin toxins as useful tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Tolytoxin-Induced Cytotoxicity in Primary Neurons
Welcome to the technical support center for researchers utilizing tolytoxin in primary neuron cultures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound is a potent macrolide cytotoxin produced by certain species of cyanobacteria.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton. This compound inhibits actin polymerization and can lead to the depolymerization of existing F-actin filaments.[1][2] This interference with a fundamental component of the cellular structure leads to profound morphological changes, inhibition of cytokinesis, and ultimately, cytotoxicity.[1] While it potently affects microfilaments, it appears to have no direct effect on microtubules or intermediate filaments.[1]
Q2: I am observing rapid and widespread cell death in my primary neuron cultures, even at low nanomolar concentrations of this compound. What is the likely cause?
A2: Primary neurons are highly sensitive to cytotoxic compounds. Several factors could be contributing to the extensive cell death you are observing:
-
High this compound Concentration: While effective concentrations in some cell lines are in the low nanomolar range (e.g., 2-16 nM in KB cells), the optimal non-toxic working concentration for your specific type of primary neurons may be even lower.[1] It is crucial to perform a thorough dose-response curve to determine the EC50 for cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to primary neurons, especially at concentrations above 0.1%. Ensure your vehicle control experiments confirm that the final solvent concentration is not the source of the cytotoxicity.[3]
-
Sub-optimal Culture Health: Primary neuron cultures that are already stressed due to factors like improper coating of culture vessels, suboptimal media composition, or microbial contamination will be more susceptible to the toxic effects of this compound.[4]
Q3: My this compound treatment is not inducing any observable cytotoxic effects. What are some potential reasons for this?
A3: If you are not observing the expected cytotoxicity, consider the following troubleshooting steps:
-
This compound Degradation: this compound, like many natural products, can be sensitive to storage conditions and freeze-thaw cycles. Ensure that your stock solutions are stored correctly and that you are using a fresh aliquot. For cyanotoxins, it is recommended to use glass or polyethylene terephthalate glycol containers for storage to prevent adsorption to plastic surfaces.[5]
-
Incorrect Concentration: Double-check all calculations for the dilution of your this compound stock solution to ensure that the final concentration in your culture medium is accurate.
-
Insufficient Incubation Time: The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment to determine the optimal duration of exposure for your experimental goals.
-
Cell Density: The density of your primary neuron culture can influence the apparent cytotoxicity. A very high cell density might mask cytotoxic effects in certain assays.
Q4: How can I distinguish between apoptosis and necrosis in this compound-treated primary neurons?
A4: To determine the mode of cell death, you can employ a combination of assays that detect specific markers for each pathway.
-
Apoptosis: Look for signs of programmed cell death, such as caspase activation (particularly caspase-3), DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.[3][6][7]
-
Necrosis: This is characterized by the loss of plasma membrane integrity. The release of lactate dehydrogenase (LDH) into the culture medium is a common and reliable indicator of necrosis.[8][9]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Action |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. When plating, distribute the cells evenly across the well to avoid clumping. For 96-well plates, consider plating in a smaller volume first, allowing cells to settle, then adding the remaining media. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate media components and your compound, leading to variability. Avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent this compound Concentration | Prepare a master mix of this compound-containing media for each concentration to be tested and then add it to the respective wells, rather than adding small volumes of a concentrated stock to individual wells. |
| Assay Timing | The timing of your assay endpoint is critical. If you are measuring too early, you may not see a significant effect. If you are measuring too late, the cells may have already lysed, leading to a decreased signal in some assays (e.g., MTT). Perform a time-course experiment to identify the optimal endpoint.[2] |
Problem 2: Morphological Changes Observed, but Viability Assays Show No Significant Cytotoxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Action |
| Early-Stage Apoptosis or Cellular Stress | The observed morphological changes, such as neurite blebbing or retraction, can be early signs of cellular stress that precede loss of membrane integrity or significant metabolic decline. Use more sensitive assays that can detect early apoptotic events, such as a Caspase-3 activity assay.[3] |
| Sub-lethal Toxicity | This compound may be affecting neuronal function and morphology without causing immediate cell death at the tested concentration and time point. Consider a longer time-course experiment or analyze functional endpoints, such as changes in neurite outgrowth or mitochondrial membrane potential. |
| Assay Interference | Some compounds can interfere with the chemical reactions of viability assays. Run a cell-free control with this compound and your assay reagents to rule out any direct interaction. |
Data Presentation
The following tables present hypothetical quantitative data for this compound-induced cytotoxicity in primary cortical neurons based on effective concentrations observed in other cell types. Researchers should empirically determine these values for their specific neuronal cultures.
Table 1: Hypothetical Dose-Dependent Cytotoxicity of this compound in Primary Cortical Neurons (48-hour exposure)
| This compound Concentration (nM) | % Viability (MTT Assay) | % LDH Release | % Apoptotic Cells (Caspase-3 Staining) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5 ± 1.5 | 2 ± 0.8 |
| 0.1 | 95 ± 6.1 | 8 ± 2.1 | 5 ± 1.2 |
| 1 | 78 ± 7.5 | 22 ± 3.4 | 25 ± 4.5 |
| 5 | 52 ± 8.2 | 45 ± 5.1 | 58 ± 6.7 |
| 10 | 25 ± 4.9 | 72 ± 6.8 | 85 ± 7.1 |
| 50 | 8 ± 2.1 | 95 ± 4.3 | 98 ± 2.3 |
Table 2: Hypothetical Time-Course of this compound (10 nM) Induced Cytotoxicity in Primary Cortical Neurons
| Time (hours) | % Viability (MTT Assay) | % LDH Release |
| 0 | 100 ± 4.8 | 4 ± 1.2 |
| 6 | 88 ± 5.9 | 15 ± 2.8 |
| 12 | 65 ± 7.1 | 38 ± 4.5 |
| 24 | 42 ± 6.3 | 65 ± 5.9 |
| 48 | 25 ± 4.9 | 72 ± 6.8 |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is adapted from standard LDH assay procedures.[8][10]
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 50,000-100,000 cells/well and allow them to mature for at least 7 days in vitro (DIV).
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Include a vehicle-only control, a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit), and an untreated control. Carefully replace half of the medium in each well with the this compound-containing medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the untreated control.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol is based on commercially available caspase-3 colorimetric assay kits.[6][7][11]
-
Cell Plating and Treatment: Plate primary neurons in a 6-well plate or T-25 flask and treat with the desired concentrations of this compound for the specified time.
-
Cell Lysis: After treatment, collect both adherent and floating cells and centrifuge at 250 x g for 5 minutes. Wash with ice-cold PBS and resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x reaction buffer to each well. Add 50-100 µg of protein lysate to each well and bring the final volume to 100 µL with cell lysis buffer.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.
-
Incubation and Reading: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Mandatory Visualizations
Caption: this compound's cytotoxic mechanism of action in primary neurons.
Caption: Troubleshooting workflow for high this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Caspase-Mediated Apoptosis in Sensory Neurons of Cultured Dorsal Root Ganglia in Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. abcam.com [abcam.com]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 11. novusbio.com [novusbio.com]
Improving the solubility and stability of tolytoxin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolytoxin. Our aim is to address common challenges related to the solubility and stability of this potent cyanotoxin in aqueous solutions, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic macrocyclic lactone with very low solubility in water. Direct dissolution in aqueous buffers is often unsuccessful.
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for initial solubilization of hydrophobic compounds.[1]
-
Ensure the organic solvent is anhydrous and of high purity. Water content in the solvent can significantly reduce the solubility of hydrophobic compounds.
-
Gently warm the solution. Warming the solution to 37°C can aid in the dissolution of the compound.[1]
-
Use sonication. A brief sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Q2: After diluting my this compound stock solution into an aqueous medium, a precipitate formed. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, or when the concentration of the organic solvent is too high.
-
Troubleshooting Steps:
-
Lower the final concentration of the organic solvent. The final concentration of DMSO or ethanol in your cell culture medium or buffer should typically be kept below 0.5% to avoid both precipitation and solvent-induced toxicity.[1]
-
Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the stock solution into the aqueous medium.
-
Increase the volume of the aqueous medium. By diluting into a larger volume, the final concentration of this compound may be kept below its solubility limit.
-
Investigate the use of a stabilizing agent. For some hydrophobic compounds, the addition of a small amount of a biocompatible surfactant or a carrier protein like bovine serum albumin (BSA) can help to maintain solubility in aqueous solutions.
-
Q3: How should I store my this compound solutions to ensure stability?
A3: The stability of this compound in solution is critical for experimental consistency. As a complex natural product, it may be susceptible to degradation.
-
Storage Recommendations:
-
Stock Solutions (in organic solvent): Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Protect from light.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment.[1] Avoid storing this compound in aqueous solutions for extended periods, as this increases the risk of degradation and precipitation. If short-term storage is necessary, keep the solution on ice and protected from light.
-
Q4: How can I verify the concentration and integrity of my this compound solution?
A4: Given the potential for solubility and stability issues, it is good practice to verify the concentration of your working solutions.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is a standard method for quantifying the concentration of small molecules and assessing their purity.[3][4] A calibration curve with a known standard would be required for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For highly concentrated solutions, NMR can be used for quantification.[5]
-
Quantitative Data Summary
| Solvent | General Solubility for Hydrophobic Compounds | Recommended Starting Concentration for this compound Stock |
| Water | Practically Insoluble[1] | Not Recommended |
| Dimethyl Sulfoxide (DMSO) | Often soluble at >10 mg/mL[1] | 1-10 mg/mL |
| Ethanol | Generally soluble, but may be less than DMSO[1] | 1-5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | Lower than pure DMSO[1] | Test in small scale |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions of this compound
Objective: To prepare a diluted, aqueous working solution of this compound from an organic stock solution.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile tube, add the required volume of the aqueous buffer or medium.
-
While gently vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Vortex the final solution for 30 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action on actin dynamics.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multi-Toxin Quantitative Analysis of Paralytic Shellfish Toxins and Tetrodotoxins in Bivalve Mollusks with Ultra-Performance Hydrophilic Interaction LC-MS/MS—An In-House Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1H NMR quantification in very dilute toxin solutions: application to anatoxin-a analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of tolytoxin in cellular assays
Welcome to the technical support center for tolytoxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent natural macrolide that acts as a highly specific inhibitor of actin polymerization.[1] It disrupts the organization of the microfilament network within cells by binding to actin, leading to the fragmentation or depolymerization of F-actin filaments.[1] This activity is significantly more potent than other actin inhibitors like cytochalasin B, being effective at nanomolar concentrations.[1] Notably, this compound does not appear to have a direct effect on microtubules or intermediate filaments.[1]
Q2: What are the common morphological changes observed in cells treated with this compound?
A2: Due to its potent effect on the actin cytoskeleton, treatment with this compound at nanomolar concentrations can induce profound morphological changes in cultured mammalian cells. These changes can include the formation of zeiotic processes (blebs), nuclear protrusion, and in some cell lines, the formation of polynucleated cells due to the inhibition of cytokinesis (cell division) while karyokinesis (nuclear division) continues.[1]
Q3: What are the known "off-target" effects of this compound in cellular assays?
A3: The "off-target" effects of this compound are generally considered to be unintended consequences of its primary mechanism of actin disruption, rather than binding to other unintended protein targets. A significant observed effect is the impairment of tunneling nanotube (TNT) formation and function. While this can be a desired outcome in studies on the spread of pathogens or protein aggregates, it also leads to the undesirable inhibition of the intercellular transfer of beneficial components like healthy mitochondria.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Dose Titration: Use the lowest effective concentration of this compound that achieves the desired on-target effect. This requires careful dose-response experiments for your specific cell line and assay. For example, a significant decrease in TNTs in SW13 cells can be observed at 3 nM, a concentration that has a less pronounced effect on overall cell proliferation.
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to observe the desired effect. Prolonged exposure can lead to the accumulation of secondary, off-target consequences.
-
Use of Alternative Actin Inhibitors: To confirm that the observed phenotype is a direct result of actin disruption, consider using other actin inhibitors with different mechanisms of action, such as Latrunculin A (sequesters G-actin) or Jasplakinolide (stabilizes F-actin).
-
Control Experiments: Always include appropriate vehicle controls (e.g., the solvent used to dissolve this compound, such as methanol) at the same concentration used in the experimental conditions.
-
Rescue Experiments: Where feasible, consider rescue experiments. For example, if studying a process you hypothesize is dependent on a specific actin-regulated pathway, you could attempt to rescue the this compound-induced phenotype by overexpressing a key protein in that pathway.
Q5: My cells are showing high levels of cytotoxicity even at low nanomolar concentrations of this compound. What could be the cause?
A5: While this compound is primarily cytostatic at low concentrations, some cell lines exhibit higher sensitivity.[2] For instance, SKOV-3 cells are more sensitive to this compound than SW13 and SH-SY5Y cells.[2] High cytotoxicity could be due to:
-
Cell Line Sensitivity: Your cell line may be particularly dependent on dynamic actin for survival.
-
Prolonged Exposure: Even at low concentrations, extended exposure can lead to cell death.
-
Assay-Specific Effects: The endpoint of your cytotoxicity assay might be particularly sensitive to actin disruption. Consider using multiple, mechanistically different cytotoxicity assays (e.g., measuring membrane integrity via LDH release vs. metabolic activity via MTT assay) to get a clearer picture.
Q6: I am using this compound to block the spread of a pathogenic protein between cells via TNTs, but I'm concerned about the effect on mitochondrial transfer. How can I address this?
A6: This is a key consideration when using this compound in this context. Here’s how you can approach this:
-
Acknowledge the Effect: In your experimental design and interpretation, it is crucial to acknowledge that this compound will likely inhibit the transfer of all cargo through TNTs, including mitochondria.
-
Use Specific Markers: Employ fluorescent labeling to specifically track the transfer of your protein of interest and mitochondria simultaneously. This will allow you to quantify the inhibition of both processes.
-
Focus on Early Time Points: Analyze the effects at the earliest possible time points where you see an inhibition of pathogenic protein transfer. This may minimize the impact of reduced mitochondrial transfer on overall cell health within the experimental window.
-
Consider Alternative Approaches: If the inhibition of mitochondrial transfer is a major confounding factor, you may need to explore other strategies to inhibit TNT formation that are not reliant on global actin disruption, though options are currently limited.
Troubleshooting Guides
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell morphology or actin cytoskeleton at expected nanomolar concentrations. | 1. This compound degradation: Improper storage or handling. 2. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 3. Incorrect concentration: Error in dilution or calculation. | 1. Verify this compound activity: Test on a known sensitive cell line (e.g., KB or L1210 cells).[1] Ensure stock solutions are stored correctly (typically at -20°C or below). 2. Increase concentration: Perform a dose-response study with a wider concentration range. 3. Re-prepare dilutions: Carefully check all calculations and prepare fresh dilutions from the stock. |
| High variability in cellular responses within the same treatment group. | 1. Cell cycle asynchrony: Cells in different phases of the cell cycle may respond differently to actin disruption. 2. Inconsistent plating density: Can affect cell-cell contacts and cytoskeletal organization. | 1. Synchronize cell cultures: Use standard cell synchronization protocols (e.g., serum starvation or chemical blockers) before this compound treatment. 2. Ensure uniform seeding: Use a cell counter for accurate plating and allow cells to adhere and stabilize before treatment. |
| Conflicting results between different functional assays (e.g., migration vs. viability). | 1. Different sensitivities of assays: A concentration that inhibits migration may not yet affect viability. 2. Pleiotropic effects of actin disruption: Actin is involved in numerous cellular processes, and their inhibition can have complex downstream consequences. | 1. Perform comprehensive dose-response and time-course studies: For each assay to determine the optimal concentration and time point. 2. Interpret results in the context of the mechanism: Acknowledge that different cellular functions will be affected at different thresholds of actin disruption. |
| Unexpected changes in gene or protein expression unrelated to the cytoskeleton. | 1. Indirect effects of actin disruption: Changes in cell shape and mechanical tension can influence signaling pathways that regulate gene expression. 2. Stress response: Cells may be mounting a stress response to the cytotoxic effects of this compound at higher concentrations or longer exposure times. | 1. Use lower concentrations and shorter time points: To minimize secondary effects. 2. Perform pathway analysis: On gene/protein expression data to identify potential upstream signaling pathways affected by cytoskeletal changes. 3. Validate key changes: With orthogonal methods (e.g., qPCR for gene expression, Western blot for protein expression). |
Data Presentation
This compound Dose-Response Data in Various Cell Lines
| Cell Line | Assay | Concentration | Effect |
| SW13 | Cell Proliferation | 50 nM | Onset of proliferation inhibition[3] |
| 100 nM | Clear cytostatic effect[3] | ||
| LDH Release | ≥ 100 nM | Dose-dependent increase in LDH release[3] | |
| Tunneling Nanotube (TNT) Formation | 3 nM | Significant decrease in TNT-connected cells | |
| SH-SY5Y | Cell Proliferation | 50 nM | Onset of proliferation inhibition[3] |
| 100 nM | Clear cytostatic effect[3] | ||
| LDH Release | ≥ 100 nM | Dose-dependent increase in LDH release[3] | |
| Tunneling Nanotube (TNT) Formation | ~15 nM | Significant decrease in TNT-connected cells | |
| KB | Cell Morphology | 2-16 nM | Profound morphological changes, including zeiotic processes and nuclear protrusion[1] |
| L1210 | Cytokinesis | ≥ 2 nM | Inhibition of cytokinesis, leading to polynucleation[1] |
| SKOV-3 | Actin Disruption | Lower than SW13/SH-SY5Y | More sensitive to this compound-induced actin disruption[2] |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on the Actin Cytoskeleton via Phalloidin Staining
Objective: To visualize and quantify the effect of this compound on F-actin organization.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere for 24 hours.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Phalloidin Staining: Wash the cells twice with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells twice more with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Protocol 2: Quantifying Cell Viability and Cytotoxicity
Objective: To determine the dose-dependent effect of this compound on cell viability and cytotoxicity.
Part A: MTT Assay (Metabolic Activity)
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Part B: LDH Release Assay (Membrane Integrity)
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Assay Execution: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding a reaction mixture that measures LDH activity.
-
Measurement: Read the absorbance at the specified wavelength.
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the concentration of this compound that induces significant LDH release.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action on the actin cytoskeleton.
Caption: this compound's impact on Rho GTPase-mediated actin regulation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
How to prevent tolytoxin degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of tolytoxin to minimize degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound at or below -20°C. Studies on various cyanotoxins have shown that freezing is the most effective method for preserving their stability over extended periods.[1][2] While some degradation may still occur, it is significantly reduced at this temperature compared to storage at 4°C or room temperature.
Q2: What type of container should I use to store this compound?
It is crucial to use appropriate containers to prevent adsorption of the compound to the surface, which can lead to a significant loss of the effective concentration. For cyanotoxins, it is recommended to use glass or polyethylene terephthalate glycol (PETG) containers.[3] Avoid using polystyrene, polypropylene, high-density polyethylene, and polycarbonate containers, as some cyanotoxins have been shown to adsorb to these materials.[3]
Q3: In what form should this compound be stored (e.g., solid/lyophilized powder or in solution)?
If possible, storing this compound as a lyophilized powder is ideal for long-term stability, as this minimizes chemical reactions that can occur in solution. If storage in solution is necessary, select a suitable solvent and store at -20°C or below.
Q4: If I need to store this compound in solution, what is the best solvent to use?
While specific data for this compound is limited, for many complex natural products, a non-aqueous, aprotic solvent is often preferred for long-term storage in solution. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. However, the choice of solvent will also depend on the requirements of your downstream experiments. If using a solvent, it is critical to use a high-purity, anhydrous grade to minimize degradation. For some toxins, maintaining a solution with greater than 50% organic solvent can minimize losses.[4]
Q5: How can I check the stability of my stored this compound?
To assess the stability of your this compound sample, you can perform a periodic analysis using a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the concentration of the stored sample to a freshly prepared standard or a baseline measurement, you can determine the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | This compound degradation due to improper storage. | Review your storage conditions. Ensure the sample has been consistently stored at -20°C or below and protected from light. Perform a stability check using HPLC or LC-MS to confirm the concentration and purity of your sample. |
| Inconsistent experimental results | - Partial degradation of this compound.- Adsorption to container surfaces.- Multiple freeze-thaw cycles. | - Aliquot the this compound solution into single-use vials upon initial preparation to avoid repeated freeze-thaw cycles.- Confirm that you are using appropriate storage containers (glass or PETG).- Re-evaluate the concentration of your stock solution. |
| Visible changes in the this compound solution (e.g., color change, precipitation) | - Chemical degradation.- Solvent evaporation.- Contamination. | - Discard the solution. Do not use it for experiments.- Prepare a fresh stock solution from a lyophilized powder if available.- Ensure proper sealing of storage vials to prevent solvent evaporation. |
Quantitative Data on Cyanotoxin Stability
Due to the limited availability of long-term stability data specifically for this compound, the following table summarizes the stability of other cyanotoxins under various storage conditions to provide general guidance.
| Cyanotoxin Class | Storage Temperature | Duration | Matrix | Average Recovery/Decrease | Reference |
| Microcystins | -20°C | 365 days | Water | 10-20% decrease | [1][2] |
| Tryptophan-containing Microcystins (MC-LW, MC-WR) | -20°C | 365 days | Water | 30-50% decrease | [1][2] |
| Cylindrospermopsin | 20°C | 14-28 days | Tap Water | Substantial decrease | [1] |
| Anabaenopeptins | 4°C or 20°C | 14-28 days | Unfiltered Surface Water | Substantial decrease | [1] |
| Palytoxin | Ambient | 24 hours | 1:1 MeOH-Buffer (pH 5-8) | Stable | [4] |
| Palytoxin | Ambient | 82 minutes (half-life) | 1:9 MeOH-Buffer (pH 1) | Rapid degradation | [4] |
| Ovatoxin-a | Ambient | 8 minutes (half-life) | 1:1 MeOH-Buffer (pH 1) | Very rapid degradation | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure to assess the stability of this compound in a stored solution.
1. Objective: To determine the concentration and purity of a stored this compound sample over time.
2. Materials:
-
Stored this compound sample
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Method:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Sample Preparation:
-
Thaw the stored this compound sample at room temperature.
-
If necessary, dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column and mobile phase. The specific conditions (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength) will need to be optimized for this compound.
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the stored this compound sample.
-
Repeat the analysis at regular intervals (e.g., monthly) to monitor any changes in concentration.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of this compound in the stored sample.
-
Compare the concentration to the initial concentration to calculate the percentage of degradation.
-
Examine the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Recommended workflow for the long-term storage and stability assessment of this compound.
Caption: Troubleshooting guide for suspected this compound degradation.
References
- 1. Stability issues of microcystins, anabaenopeptins, anatoxins, and cylindrospermopsin during short-term and long-term storage of surface water and drinking water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of water sample treatment, preparation, and storage prior to cyanotoxin analysis for cylindrospermopsin, microcystin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Recovery of Palytoxin and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Tolytoxin Treatment to Reduce Cell Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolytoxin. Our goal is to help you refine your experimental protocols to minimize cell stress and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent cytostatic and antifungal macrolide that primarily acts by inhibiting actin polymerization.[1] It specifically disrupts microfilament organization within the cell, leading to the depolymerization or fragmentation of F-actin.[1] This action is similar to cytochalasin B but occurs at much lower concentrations.[1] Notably, this compound does not appear to affect microtubules or intermediate filaments.[1]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Treatment with this compound at nanomolar concentrations can induce significant morphological changes. These can include the formation of zeiotic processes (blebs) and nuclear protrusion.[1] A hallmark effect of this compound is the inhibition of cytokinesis (the final stage of cell division), while karyokinesis (nuclear division) continues, often resulting in polynucleated cells.[1]
Q3: At what concentrations does this compound typically affect cell viability?
A3: this compound is effective at nanomolar concentrations. For example, in L1210 cells, cytokinesis is inhibited by as little as 2 nM this compound.[1] In SW13 and SH-SY5Y cells, effects on cell proliferation begin to be observed around 50 nM, with a more pronounced cytostatic effect at 100 nM.[2] It's crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment.
Q4: Besides cytotoxicity, what other cellular stresses can this compound induce?
A4: Disruption of the actin cytoskeleton by agents like this compound can lead to secondary cellular stresses. These include:
-
Oxidative Stress: The depolymerization of actin can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS).[3][4]
-
Endoplasmic Reticulum (ER) Stress: There is a known link between the cytoskeleton and the ER. Disruption of the actin network can impact ER homeostasis and activate the Unfolded Protein Response (UPR), in part through the IRE1α signaling pathway.[5]
-
Apoptosis: Perturbations in actin dynamics can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent cell viability results between experiments. | 1. This compound Degradation: this compound may be unstable with repeated freeze-thaw cycles or prolonged storage at 4°C. 2. Cell Passage Number: High passage numbers can lead to altered cellular responses. 3. Seeding Density: Inconsistent initial cell numbers will lead to variability in final readouts. | 1. Aliquot this compound: Upon receipt, aliquot this compound into single-use volumes and store at -20°C or -80°C. 2. Use Low Passage Cells: Maintain a consistent and low passage number for all experiments. 3. Optimize Seeding Density: Ensure a uniform and optimal cell seeding density across all wells and experiments. |
| Unexpectedly high levels of cell death at low this compound concentrations. | 1. Cell Line Sensitivity: Some cell lines are inherently more sensitive to cytoskeletal disruption. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. 3. Secondary Stress Effects: The observed cell death may be a result of downstream oxidative or ER stress rather than direct acute toxicity. | 1. Perform a Broad Dose-Response: Test a wide range of this compound concentrations to identify the optimal window for your cell line. 2. Run a Solvent Control: Always include a vehicle control with the same final concentration of the solvent used for this compound. 3. Assess Stress Markers: Measure markers of oxidative and ER stress at early time points to understand the underlying cause of cell death. |
| Difficulty imaging actin filaments after this compound treatment. | 1. Complete Depolymerization: At high concentrations or after long incubation times, F-actin may be completely depolymerized, leaving no structures to image. 2. Fixation/Permeabilization Artifacts: Improper fixation or permeabilization can disrupt the remaining actin structures.[8] 3. Phalloidin Staining Issues: this compound-bound actin may have reduced affinity for phalloidin. | 1. Titrate this compound and Time: Use lower concentrations of this compound or shorter incubation times to visualize intermediate stages of actin disruption. 2. Optimize Staining Protocol: Test different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions.[8] 3. Amplify Signal: Consider using an anti-actin antibody for immunofluorescence if phalloidin staining is weak. |
| High background fluorescence in ROS assays. | 1. Autofluorescence: Cells can have endogenous fluorescent molecules. 2. Probe Concentration: Too high a concentration of the fluorescent probe can lead to non-specific signal. 3. Phenol Red: Phenol red in the culture medium can interfere with fluorescence readings. | 1. Include Unstained Control: Always have a sample of unstained cells to measure baseline autofluorescence. 2. Titrate the Probe: Determine the optimal probe concentration that gives a good signal-to-noise ratio. 3. Use Phenol Red-Free Medium: Perform the final incubation and reading steps in phenol red-free medium. |
Experimental Protocols
Here are detailed protocols for assessing common cell stress markers following this compound treatment.
Protocol 1: Assessment of Oxidative Stress - TBARS Assay for Lipid Peroxidation
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
This compound-treated and control cell lysates
-
Thiobarbituric acid (TBA)
-
Sodium dodecyl sulfate (SDS)
-
Sodium acetate buffer (pH 3.5)
-
MDA standards
-
Spectrophotometer
Procedure:
-
Sample Preparation: Harvest and lyse cells after this compound treatment. Determine the protein concentration of each lysate.
-
Reaction Setup: In a glass tube, add 100 µL of cell lysate or MDA standard.[9]
-
Add 200 µL of 8.1% SDS and mix gently.[9]
-
Add 1.5 mL of 3.5 M sodium acetate buffer (pH 3.5).[9]
-
Add 1.5 mL of 0.8% aqueous TBA solution.[9]
-
Bring the final volume to 4 mL with deionized water.[9]
-
Incubation: Cap the tubes tightly and incubate in a heating block at 95°C for 60 minutes.[9]
-
Cooling and Centrifugation: Cool the tubes on ice for 10 minutes, then centrifuge at 3,000 x g for 15 minutes.
-
Measurement: Transfer 150 µL of the supernatant to a 96-well plate. Read the absorbance at 532 nm.[9]
-
Quantification: Calculate the MDA concentration in the samples using the standard curve.[9]
Protocol 2: Assessment of ER Stress - Western Blot for Key Markers
This protocol detects the expression of key ER stress marker proteins.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PERK, anti-IRE1α, anti-CHOP, anti-BiP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel, then transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and image the blot using a chemiluminescence detection system.[11]
Protocol 3: Assessment of Apoptosis - Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time. Include positive and negative controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[13]
-
Measurement: Measure the luminescence of each well using a luminometer.[12]
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Stress Signaling Pathway
Caption: this compound induces cell stress via actin depolymerization.
Experimental Workflow for Assessing this compound-Induced Cell Stress
Caption: Workflow for measuring this compound-induced cell stress.
Troubleshooting Logic for Inconsistent Viability Data
Caption: Logic for troubleshooting inconsistent this compound results.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial actin depolymerization mediates NADPH oxidase-superoxide production during flow reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perturbation of actin dynamics induces NF-kappaB activation in myelomonocytic cells through an NADPH oxidase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonmuscle myosin IIB links cytoskeleton to IRE1α signaling during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 10. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Addressing variability in tolytoxin activity between different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolytoxin. The information is designed to address common challenges related to the variable cytotoxic and cytostatic activity of this compound across different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different IC50 values for this compound across our cancer cell lines. What are the potential reasons for this variability?
A1: Variability in the cellular response to this compound is expected and can be attributed to several factors:
-
Cell Line-Specific Cytoskeletal Dynamics: The primary mechanism of this compound is the inhibition of actin polymerization.[1] Different cell lines can have inherent variations in the organization, dynamics, and regulation of their actin cytoskeleton. Factors such as the expression levels of actin-binding proteins, the activity of signaling pathways that control actin polymerization, and the overall reliance on a dynamic actin cytoskeleton for processes like proliferation and motility can all influence sensitivity to this compound.
-
Proliferation Rate: this compound is a potent inhibitor of cytokinesis, the final stage of cell division.[1] Consequently, rapidly proliferating cell lines may appear more sensitive to the cytostatic effects of this compound over a typical assay duration.
-
Cell Permeability: Differences in the cell membrane composition and the expression of transporters could potentially affect the uptake of this compound, leading to varied intracellular concentrations and, therefore, different levels of activity.
-
Experimental Conditions: As with any in vitro assay, inconsistencies in experimental parameters such as cell seeding density, passage number, and incubation time can contribute to variability in IC50 values.
Q2: Is this compound primarily a cytotoxic or a cytostatic agent? How does this affect the interpretation of our results?
A2: this compound's effects are primarily cytostatic at lower nanomolar concentrations, mainly by inhibiting cell division, which can lead to the formation of polynucleated cells.[1][2] Cell death is typically observed at higher concentrations and after longer exposure times.[2] This is a critical distinction when interpreting your data:
-
Cytostatic Effect: Inhibition of cell proliferation without directly causing cell death. In assays that measure metabolic activity (like MTT), a cytostatic effect will manifest as a plateau in the signal over time compared to untreated controls, rather than a decrease.
-
Cytotoxic Effect: Direct cell killing, leading to a reduction in the number of viable cells. This would be reflected as a decrease in signal in most viability assays.
It is crucial to choose assays that can differentiate between these two effects or to use multiple assays to get a complete picture. For instance, combining a metabolic assay with a membrane integrity assay (like LDH release) can be informative.
Q3: We are observing dramatic changes in cell morphology at active concentrations of this compound. Can this interfere with our cytotoxicity assays?
A3: Yes, significant morphological changes can interfere with certain cytotoxicity assays. This compound is known to cause profound alterations in cell shape, including the formation of zeiotic processes and nuclear protrusion.[1] These changes can impact assays in the following ways:
-
Adherent Cell Assays: Changes in cell adhesion and spreading can affect assays that rely on the number of attached, viable cells. Cells may detach from the plate, not due to cell death, but because of the disruption of the actin cytoskeleton, leading to an overestimation of cytotoxicity.
-
Assay Reagent Uptake: Alterations in cell membrane dynamics could potentially affect the uptake and processing of assay reagents like MTT.
-
Imaging-Based Assays: Morphological changes will be very apparent in high-content screening or other imaging-based viability assays. While this provides valuable information, it's important to have clear, quantitative metrics to distinguish between morphological changes and cell death.
When significant morphological changes are observed, it is recommended to visually inspect the cells by microscopy and to use a secondary assay that is less dependent on cell morphology, such as an LDH release assay that measures membrane integrity from the supernatant.
Q4: Our IC50 values for this compound are inconsistent between experiments, even with the same cell line. What can we do to improve reproducibility?
A4: Inconsistent IC50 values for the same cell line can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Standardize Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health: Ensure cells are in the exponential growth phase and have high viability before seeding for an experiment.
-
-
Optimize Assay Protocol:
-
Cell Seeding Density: Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cultures will respond differently to treatment.
-
Incubation Times: Use a consistent and well-defined incubation time for drug exposure.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-stored stock solution to avoid degradation.
-
-
Control for Plate Effects:
-
Edge Effects: Be aware of the "edge effect" in microplates, where wells on the perimeter can have different temperature and evaporation rates. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Data Presentation: this compound Activity in Various Cell Lines
The following table summarizes publicly available data on the activity of this compound in different mammalian cell lines. It is important to note that IC50 values can vary significantly based on the experimental conditions (e.g., assay type, incubation time). Therefore, this table should be used as a reference, and the activity of this compound should be empirically determined in your specific experimental system.
| Cell Line | Cell Type | Observed Effect | Concentration Range (nM) | Reference |
| KB | Human oral epidermoid carcinoma | Morphological changes, cytostatic | 2 - 16 | [1] |
| L1210 | Mouse lymphocytic leukemia | Inhibition of cytokinesis | Starting at 2 | [1] |
| Various Mammalian Cells | Not specified | Growth inhibition | 0.25 - 8 | [2] |
| SW13 | Human adrenal gland carcinoma | Cytostatic effect | Starting at 50, clear at 100 | [3] |
| SH-SY5Y | Human neuroblastoma | Cytostatic effect | Starting at 50, clear at 100 | [3] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol outlines the steps for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity with the LDH Release Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.
-
Visualizations
Signaling Pathway of Actin Polymerization
The following diagram illustrates a simplified signaling pathway that regulates actin polymerization, the process targeted by this compound. This compound disrupts the dynamics of this pathway by inhibiting the polymerization of actin filaments.
Caption: this compound inhibits actin polymerization, disrupting a key cellular process.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps in evaluating the in vitro effects of this compound on a cell line.
Caption: A typical workflow for evaluating this compound's cellular effects.
Troubleshooting Logic for High Variability in IC50 Values
This diagram provides a decision-making framework for troubleshooting inconsistent IC50 values in this compound experiments.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tolytoxin Resistance in Cancer Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tolytoxin in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent cyanobacterial macrolide that primarily targets actin polymerization. By binding to actin monomers, it inhibits the formation and elongation of actin filaments, leading to the disruption of the cellular cytoskeleton.[1] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately inducing apoptosis (programmed cell death).
Q2: How does this compound induce apoptosis in cancer cells?
This compound-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. Disruption of the actin cytoskeleton can lead to cellular stress and the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One study has shown that in HeLa cells lacking Bax and Bak, this compound-induced caspase activity was not detected, strongly suggesting a mitochondria-dependent mechanism.[2]
Q3: What are the potential mechanisms of resistance to this compound in cancer cells?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other actin-targeting agents and cytotoxic drugs, several mechanisms can be hypothesized:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4][5][6][7]
-
Alterations in the Drug Target: Mutations in the actin protein itself or in actin-binding proteins could potentially alter the binding site of this compound, reducing its affinity and inhibitory effect.[8][9]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate compensatory signaling pathways that promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of this compound. This could involve pathways such as the PI3K/Akt or MAPK/ERK pathways.
-
Changes in Cytoskeletal Dynamics: Alterations in the expression or function of other cytoskeleton-associated proteins might confer resistance by stabilizing the actin network or providing alternative mechanisms for maintaining cellular structure and function.[10]
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our cancer cell line.
An increase in the half-maximal inhibitory concentration (IC50) value indicates that a higher concentration of this compound is required to achieve the same level of cell death, suggesting the development of resistance.
Workflow for Investigating Increased this compound IC50
Caption: Diagnostic workflow for investigating increased this compound IC50.
Suggested Actions:
-
Confirm Resistance: Repeat the cytotoxicity assay with a fresh dilution of this compound to rule out experimental error. Always compare the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line.
-
Investigate Drug Efflux:
-
Western Blot: Perform a western blot to compare the expression levels of common ABC transporters like P-gp and BCRP in your resistant and parental cell lines.
-
Efflux Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for P-gp) to functionally assess their activity. Resistant cells will show lower fluorescence due to increased efflux, which can be reversed by a known inhibitor of the transporter.
-
-
Assess Target Alterations:
-
Gene Sequencing: Sequence the actin genes in your resistant cell line to identify potential mutations that might interfere with this compound binding.
-
Proteomic Analysis: Compare the proteomic profiles of your sensitive and resistant cell lines to identify changes in the expression of actin-binding proteins.
-
-
Examine Survival Pathways:
-
Western Blot: Analyze the phosphorylation status of key proteins in survival pathways, such as Akt and ERK. Increased phosphorylation in the resistant line would suggest activation of these pathways.
-
Problem 2: this compound treatment no longer induces apoptosis effectively.
If you observe a decrease in apoptotic markers (e.g., caspase activity, PARP cleavage) after this compound treatment in a cell line that was previously sensitive, this could indicate the activation of anti-apoptotic mechanisms.
This compound-Induced Apoptosis Pathway and Potential Resistance Points
Caption: this compound-induced apoptosis pathway and points of potential resistance.
Suggested Actions:
-
Assess Caspase Activity: Use a luminescent or fluorescent assay to directly measure the activity of caspase-3 and/or -7 in response to this compound treatment in both sensitive and resistant cells.
-
Analyze Bcl-2 Family Proteins: Perform a western blot to determine the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins in the resistant cells is a common mechanism of apoptosis evasion.
-
Consider Synergistic Drug Combinations: If resistance is observed, consider co-treating the cells with this compound and a second agent. For example:
-
An ABC transporter inhibitor (e.g., verapamil for P-gp) if increased efflux is suspected.
-
A PI3K or ERK pathway inhibitor if survival pathways are upregulated.
-
A BH3 mimetic (e.g., ABT-263) to inhibit Bcl-2 and restore sensitivity to apoptosis induction.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Fold-Change |
| Parental HeLa | 5.2 ± 0.8 | - |
| This compound-Resistant HeLa | 85.3 ± 12.1 | 16.4 |
| Parental A549 | 8.9 ± 1.2 | - |
| This compound-Resistant A549 | 112.5 ± 15.7 | 12.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of a P-gp Inhibitor on this compound IC50 in a Resistant Cell Line
| Cell Line | Treatment | This compound IC50 (nM) |
| This compound-Resistant HeLa | This compound alone | 85.3 ± 12.1 |
| This compound-Resistant HeLa | This compound + Verapamil (5 µM) | 9.1 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Measuring Caspase-3/7 Activity
Objective: To quantify the activity of executioner caspases as a marker of apoptosis.
Materials:
-
This compound-treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described in Protocol 1.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence values to the number of cells (which can be determined in a parallel plate using a cell viability assay like CellTiter-Glo®).
-
Protocol 3: Western Blot for Bcl-2 and Bax
Objective: To determine the relative expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reversal of Cancer Multidrug Resistance (MDR) Mediated by ATP-Binding Cassette Transporter G2 (ABCG2) by AZ-628, a RAF Kinase Inhibitor [frontiersin.org]
- 7. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Mutations and Their Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin-binding compounds, previously discovered by FRET-based high-throughput screening, differentially affect skeletal and cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. edspace.american.edu [edspace.american.edu]
- 15. researchgate.net [researchgate.net]
Methods for quenching tolytoxin activity in fixation protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolytoxin. The focus is on methods to quench this compound activity in the context of cell fixation protocols for accurate downstream analysis of the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a potent, cell-permeable macrolide produced by cyanobacteria.[1][2] Its primary mechanism of action is the disruption of the actin cytoskeleton. It functions as a potent inhibitor of actin polymerization, binding to actin monomers and preventing their assembly into filamentous actin (F-actin).[1] This leads to the disassembly of existing actin filaments. The effects of this compound are similar to those of cytochalasin B but occur at concentrations 50 to 1,000 times lower.[1] This disruption of the actin cytoskeleton can inhibit cell division (cytokinesis), alter cell morphology, and ultimately lead to cytostatic or cytotoxic effects.[1][2]
Q2: Is there a chemical agent that can directly quench or neutralize this compound activity in my cell culture before fixation?
A2: Currently, there is no standard, documented chemical quenching agent that specifically neutralizes this compound activity within a cellular context for fixation protocols. While chemical degradation of some cyanotoxins can be achieved through harsh methods like chlorination or UV radiation, these are not compatible with preserving cellular structures for analysis. The most scientifically accepted method to stop the effects of this compound at a specific time point is to rapidly and thoroughly wash the toxin out of the cell culture medium immediately before fixation.
Q3: How can I effectively stop the effects of this compound to study the actin cytoskeleton at a specific time point?
A3: The most effective method is a "wash-out and fix" procedure. This involves rapidly removing the this compound-containing medium, washing the cells multiple times with a pre-warmed buffer to remove any residual toxin, and then immediately fixing the cells. This procedure aims to "quench" the toxin's activity by dilution and removal, preserving the state of the actin cytoskeleton at that moment. For a detailed methodology, please refer to the Experimental Protocols section.
Q4: Can the fixation process itself alter the actin cytoskeleton after this compound treatment?
A4: Yes, the fixation method is critical. Standard aldehyde fixatives like paraformaldehyde (PFA) can sometimes disrupt fine actin structures. Methanol fixation is generally not recommended for actin studies as it can cause significant disruption. To best preserve the actin architecture, it is recommended to use a cytoskeleton-stabilizing buffer during the fixation step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Actin cytoskeleton appears more disrupted than expected after fixation. | 1. Incomplete removal of this compound during washout.2. Fixation procedure is further disrupting the already sensitive actin filaments.3. Suboptimal handling of cells during the procedure. | 1. Increase the number and volume of washes. Ensure washes are performed rapidly with pre-warmed buffer.2. Fix cells in a cytoskeleton-stabilizing buffer (see protocol below). Use fresh, high-quality paraformaldehyde.3. Handle cell culture plates or coverslips gently to avoid mechanical stress. |
| Cells are detaching from the culture surface during washout or fixation. | 1. This compound treatment has affected cell adhesion.2. Vigorous washing or pipetting. | 1. Use coated coverslips (e.g., poly-L-lysine or fibronectin) to enhance cell attachment.2. Add and remove washing solutions gently at the side of the well or dish. Do not pipette directly onto the cells. |
| High background fluorescence in the final images. | 1. Excess fixative (PFA) causing autofluorescence.2. Non-specific binding of fluorescent probes (e.g., phalloidin). | 1. After fixation, include a quenching step with 0.1 M glycine or 10 mM ethanolamine in PBS for 5-10 minutes.[3]2. Ensure adequate blocking (e.g., with BSA) before adding fluorescent probes. Use the recommended concentration of the probe. |
| Inconsistent results between experiments. | 1. Variation in this compound incubation time.2. Variation in the duration of the washout steps.3. Differences in cell density or health. | 1. Use a precise timer for this compound treatment.2. Standardize the washout protocol across all experiments.3. Plate cells at a consistent density and ensure they are in a healthy, logarithmic growth phase before starting the experiment. |
Data Presentation: Effective Concentrations of Actin-Targeting Toxins
The following table summarizes typical concentration ranges for this compound and other common actin-disrupting agents used in cell culture experiments. Note that optimal concentrations can vary significantly between cell types.[4]
| Toxin | Mechanism of Action | Typical Effective Concentration Range | Cell Type Examples |
| This compound | Inhibits actin polymerization | 2 - 16 nM | KB and L1210 cells[1] |
| Cytochalasin D | Caps filament barbed ends, inhibiting polymerization | 200 pM - 2 µM | MDCK cells, Fibroblasts[5][6] |
| Latrunculin A/B | Sequesters G-actin monomers, inhibiting polymerization | 20 nM - 1 µM | Fibroblasts, MCF7 cells[4][6][7] |
| Jasplakinolide | Stabilizes F-actin, inhibits depolymerization | 50 nM - 200 nM | REF52 cells, EPCs[8][9][10] |
Experimental Protocols
Key Protocol: this compound Wash-out and Fixation for Fluorescence Microscopy
This protocol is designed to rapidly "quench" the activity of this compound by removal and immediately fix the cells to preserve the actin cytoskeleton for subsequent staining and imaging.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cytoskeleton-Stabilizing Buffer (CSB): 10 mM MES, 150 mM NaCl, 5 mM EGTA, 5 mM MgCl₂, 5 mM Glucose, pH 6.1. Pre-warm to 37°C.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in CSB. Prepare fresh.
-
Quenching Solution: 0.1 M Glycine in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescent phalloidin conjugate (for F-actin staining)
-
DAPI or Hoechst (for nuclear staining)
-
Mounting medium
Procedure:
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Quench by Wash-out:
-
To stop the toxin's effect, aspirate the this compound-containing medium.
-
Immediately and gently wash the cells three times with pre-warmed PBS. Perform washes quickly to minimize recovery of the actin cytoskeleton.
-
-
Fixation:
-
Immediately after the final wash, add the pre-warmed 4% PFA in CSB to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Quench Fixative:
-
Aspirate the fixation solution.
-
Wash twice with PBS.
-
Add the Quenching Solution (0.1 M Glycine) and incubate for 10 minutes at room temperature to reduce autofluorescence from free aldehyde groups.
-
-
Permeabilization:
-
Aspirate the quenching solution and wash twice with PBS.
-
Add the Permeabilization Buffer and incubate for 5 minutes.
-
-
Staining and Mounting:
-
Proceed with standard immunofluorescence staining protocols. Briefly, wash after permeabilization, block with Blocking Buffer, incubate with fluorescent phalloidin, wash, counterstain nuclei with DAPI/Hoechst, and mount the coverslip on a microscope slide.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Logic Diagram
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Please inhibit responsibly: Natural and synthetic actin toxins as useful tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 9. Actin stabilization by jasplakinolide affects the function of bone marrow-derived late endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tolytoxin Incubation for Cellular Effect Studies
Welcome to the technical support center for researchers utilizing tolytoxin in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize incubation times and concentrations for observing specific cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of actin polymerization. It disrupts microfilament organization, leading to a variety of downstream cellular effects, including inhibition of cytokinesis, changes in cell morphology, and induction of apoptosis.[1] It is effective at nanomolar concentrations, being significantly more potent than other actin-disrupting agents like cytochalasin B.[1]
Q2: At what concentrations does this compound typically induce cytotoxicity?
A2: The cytotoxic effects of this compound are cell-type dependent and occur at nanomolar concentrations. For instance, in SW13 and SH-SY5Y cells, a significant increase in lactate dehydrogenase (LDH) release, an indicator of cytotoxicity, is observed starting at concentrations of 100 nM.
Q3: What are the initial observable effects of this compound on cells and at what concentrations do they occur?
A3: One of the earliest and most sensitive effects of this compound is the disruption of the actin cytoskeleton. This can be observed at concentrations as low as 2 nM, which is sufficient to inhibit cytokinesis in L1210 cells.[1] In SW13 cells, a reduction in tunneling nanotube (TNT)-connected cells can be seen with as little as 3 nM this compound. For neuronal SH-SY5Y cells, a higher concentration of 15 nM is required to see a similar effect on TNTs.
Q4: How long should I incubate my cells with this compound to observe significant cytoskeletal disruption?
A4: Significant disruption of the actin cytoskeleton in SW13 and SH-SY5Y cells can be observed following an 18-hour incubation with 100 nM this compound. However, the onset of these effects can likely be detected at earlier time points, and it is recommended to perform a time-course experiment (e.g., 4, 8, 12, 18, and 24 hours) to determine the optimal incubation time for your specific cell line and experimental goals.
Q5: What is the recommended incubation time to observe this compound-induced apoptosis?
A5: The induction of apoptosis is a downstream effect of this compound's primary action on the actin cytoskeleton. While specific time-course data for this compound-induced apoptosis is limited, it is known to occur via a mitochondria-dependent pathway. It is advisable to perform a time-course experiment, assessing apoptosis markers at 24, 48, and 72 hours post-treatment.
Troubleshooting Guides
Problem 1: No observable effect on the actin cytoskeleton after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to the dose-response tables below for guidance on effective concentrations in different cell lines. |
| Incubation time is too short. | Extend the incubation period. A time-course experiment is recommended to determine the optimal duration for your cell type. |
| Improper staining technique. | Review your phalloidin staining protocol. Ensure proper fixation and permeabilization of your cells. |
| This compound has degraded. | Ensure proper storage of your this compound stock solution. Prepare fresh dilutions for each experiment. |
Problem 2: High levels of cell death observed, obscuring specific cytoskeletal or apoptotic effects.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Reduce the concentration of this compound. Even a small decrease can have a significant impact on cell viability. |
| Incubation time is too long. | Shorten the incubation period. Assess cellular effects at earlier time points. |
| Cell line is highly sensitive to this compound. | Perform a dose-response curve to determine the optimal, non-lethal concentration for your specific cell line. |
Quantitative Data Summary
Table 1: this compound Concentration and Cellular Effects
| Cell Line | This compound Concentration | Observed Effect | Incubation Time |
| KB | 2-16 nM | Profound morphological changes, nuclear protrusion | Not specified |
| L1210 | 2 nM | Inhibition of cytokinesis, polynucleation | Not specified |
| A10 | Not specified | Disruption of microfilament organization | Not specified |
| SW13 | 3 nM | Decrease in TNT-connected cells | Not specified |
| SH-SY5Y | 15 nM | Decrease in TNT-connected cells | Not specified |
| SW13 & SH-SY5Y | 50 nM | Onset of effect on cell proliferation | 60 hours |
| SW13 & SH-SY5Y | 100 nM | Clear cytostatic effect | 60 hours |
| SW13 & SH-SY5Y | 100 nM | Disrupted actin cytoskeleton | 18 hours |
| SW13 & SH-SY5Y | ≥ 100 nM | Increased LDH release (cytotoxicity) | Not specified |
| HeLa | Not specified | Induction of mitochondria-dependent apoptosis | 24, 48, 72 hours |
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton Disruption using Phalloidin Staining
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the determined incubation time. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute fluorescently-labeled phalloidin in PBS with 1% BSA according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
Protocol 2: Assessment of Apoptosis using a Caspase-3/7 Activity Assay
-
Cell Culture: Plate cells in a 96-well plate suitable for luminescence or fluorescence measurements.
-
This compound Treatment: Treat cells with a range of this compound concentrations for various incubation times (e.g., 24, 48, 72 hours). Include appropriate controls (untreated and vehicle-treated cells).
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate.
-
Cell Lysis and Caspase Activity Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the signal to the number of cells (if performing a parallel viability assay) and compare the caspase activity in treated versus control cells.
Visualizations
Caption: Experimental workflow for studying this compound's cellular effects.
Caption: Generalized intrinsic apoptosis pathway induced by this compound.
References
Validation & Comparative
A Comparative Analysis of Tolytoxin and Cytochalasin B on Microfilaments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tolytoxin and cytochalasin B, two potent toxins that disrupt microfilament dynamics. This analysis is supported by experimental data from peer-reviewed literature, offering insights into their respective mechanisms of action, potency, and effects on cell morphology.
Introduction
This compound, a macrolide produced by cyanobacteria, and cytochalasin B, a mycotoxin from fungi, are widely used as research tools to study the role of the actin cytoskeleton in various cellular processes. Both compounds interfere with actin polymerization, leading to profound effects on cell structure and function. However, they exhibit significant differences in their potency and specific molecular interactions with actin.
Mechanism of Action
Both this compound and cytochalasin B disrupt the normal dynamics of actin filaments, which are crucial components of the cytoskeleton responsible for cell shape, motility, and division.
This compound acts by specifically disrupting microfilament organization. It has been shown to inhibit actin polymerization and can also lead to the depolymerization or fragmentation of existing F-actin in vitro.[1][2]
Cytochalasin B functions by binding to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers and thereby inhibits polymerization.[3] This disruption leads to changes in cell morphology and can inhibit processes like cell division.[3]
Potency and Efficacy
A key differentiator between the two toxins is their potency. This compound exhibits its effects at significantly lower concentrations than cytochalasin B. Experimental evidence indicates that this compound is effective at concentrations 50 to 1,000 times lower than those required for cytochalasin B to produce similar effects on microfilaments.[1][2]
| Parameter | This compound | Cytochalasin B | Reference |
| Effective Concentration (Cytokinesis Inhibition in L1210 cells) | As low as 2 nM | Not specified in direct comparison, but implied to be 50-1000x higher | [1] |
| Effective Concentration (Morphological Changes in KB cells) | 2-16 nM | Not specified in direct comparison, but implied to be 50-1000x higher | [1] |
| Relative Potency | 50-1,000x more potent than Cytochalasin B | - | [1][2] |
Effects on Cell Morphology
The disruption of the actin cytoskeleton by these toxins leads to distinct and often dramatic changes in cell shape and structure.
This compound treatment of KB cells results in profound morphological alterations, starting with the formation of zeiotic processes (blebs) and culminating in the protrusion of the nucleus.[1] In L1210 cells, it inhibits cytokinesis (cell division) leading to the formation of polynucleated cells, while karyokinesis (nuclear division) continues.[1]
Cytochalasin B is known to cause reversible and extensive branching in cell types such as myoblasts and fibroblasts.[4] It can also lead to the retraction of peripheral processes, causing cells to round up.[3] Furthermore, it has been observed to inhibit cell movement and induce nuclear extrusion.[3]
Experimental Protocols
In Vitro Actin Polymerization Assay
This assay is used to quantitatively measure the effect of inhibitors on the rate of actin polymerization. A common method involves monitoring the increase in fluorescence of pyrene-labeled actin upon its incorporation into a polymerizing filament.
Materials:
-
Monomeric (G-)actin (unlabeled and pyrene-labeled)
-
Polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Tris-HCl, pH 7.0)
-
ATP
-
This compound and Cytochalasin B stock solutions (in a suitable solvent like DMSO)
-
Fluorometer
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in a low ionic strength buffer (G-buffer) on ice.
-
Initiation of Polymerization: To initiate polymerization, add the polymerization buffer to the G-actin solution.
-
Inhibitor Addition: Immediately after adding the polymerization buffer, add different concentrations of this compound or cytochalasin B (or solvent control) to the reaction mixture.
-
Fluorescence Measurement: Place the samples in a fluorometer and measure the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the polymerization rate) can be calculated by plotting the polymerization rate against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound and Cytochalasin B on actin dynamics.
Caption: Experimental workflow for comparing this compound and Cytochalasin B.
Conclusion
Both this compound and cytochalasin B are invaluable tools for studying the actin cytoskeleton. The primary distinction lies in their potency, with this compound being active at much lower concentrations. This high potency makes this compound a more specific and powerful tool for disrupting microfilament-dependent processes with minimal off-target effects. The choice between these toxins will depend on the specific experimental goals, required concentration range, and the cell type under investigation. Researchers should consider these differences when designing experiments and interpreting results.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of tolytoxin for actin over other cytoskeletal proteins
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tolytoxin, a potent macrolide produced by cyanobacteria, has emerged as a valuable tool for studying the actin cytoskeleton due to its high specificity and efficacy at nanomolar concentrations. This guide provides a comprehensive comparison of this compound's effects on actin versus other major cytoskeletal components, namely microtubules and intermediate filaments. We present supporting experimental data, detailed protocols for validation, and visualizations of relevant cellular pathways to aid researchers in leveraging this powerful molecule.
Unparalleled Specificity for Actin
This compound exerts its effects by directly interacting with actin, inhibiting its polymerization and leading to the disassembly of existing actin filaments.[1][2] This targeted action disrupts a multitude of cellular processes reliant on a dynamic actin cytoskeleton, including cell division, motility, and morphology.[1]
A key advantage of this compound is its remarkable specificity for actin over other cytoskeletal proteins. Studies have consistently demonstrated that at concentrations sufficient to completely disrupt the actin filament network, this compound has no discernible effect on the organization of microtubules or intermediate filaments.[1][2] This makes it a superior probe for dissecting actin-specific cellular functions without the confounding off-target effects often associated with other cytoskeletal-targeting drugs.
Quantitative Comparison of Cytoskeletal Perturbation
While direct binding affinity or IC50 values for this compound with tubulin and intermediate filament proteins are not extensively documented in the literature—likely due to its profound and specific impact on actin at very low concentrations—the qualitative evidence for its specificity is compelling. The following table summarizes the observed effects of this compound on the three major cytoskeletal protein systems.
| Cytoskeletal Protein | This compound Concentration for Effect | Observed Effect | Reference |
| Actin | 2-16 nM | Inhibition of polymerization, filament depolymerization/fragmentation, disruption of microfilament organization. | [1] |
| Tubulin (Microtubules) | No significant effect observed at concentrations that disrupt actin. | Microtubule organization remains intact in the presence of actin-disrupting concentrations of this compound. | [1][2] |
| Intermediate Filaments | No significant effect observed at concentrations that disrupt actin. | No apparent effect on intermediate filament networks. | [1] |
Visualizing Specificity: Immunofluorescence Analysis
Immunofluorescence microscopy provides a clear visual confirmation of this compound's specificity. In cells treated with this compound, staining for F-actin reveals a complete loss of stress fibers and a diffuse, punctate pattern, indicative of a disrupted actin cytoskeleton. In stark contrast, staining for α-tubulin in the same cells shows a well-organized and intact microtubule network, indistinguishable from untreated control cells.
References
Tolytoxin vs. Latrunculin: A Comparative Guide to Actin-Binding Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tolytoxin and latrunculin, two potent marine macrolides known for their profound effects on the actin cytoskeleton. By disrupting actin dynamics, these molecules serve as powerful tools in cell biology research and hold potential for therapeutic development. This document summarizes their mechanisms of action, presents available quantitative data for performance comparison, and details relevant experimental protocols.
At a Glance: this compound vs. Latrunculin
| Feature | This compound | Latrunculin |
| Primary Mechanism | Inhibits actin polymerization and causes depolymerization of F-actin.[1] | Sequesters G-actin monomers, preventing their incorporation into filaments, and can also promote filament depolymerization and severing.[2][3][4][5] |
| Binding Target | Binds to the barbed end of F-actin and the corresponding region of G-actin. | Binds to G-actin monomers in a 1:1 stoichiometry near the nucleotide-binding cleft.[5][6] |
| Potency | Effective at nanomolar concentrations, inhibiting cytokinesis at concentrations as low as 2 nM.[1] | Effective at nanomolar to low micromolar concentrations, depending on the cell type and specific latrunculin analog.[6][7][8] |
| Cellular Effects | Potent, reversible inhibitor of cytokinesis, induces profound morphological changes, and can trigger apoptosis.[1] | Disrupts microfilament organization, alters cell shape, and inhibits cell migration, division, and other actin-dependent processes.[9] |
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and latrunculin, focusing on their actin-binding affinity and cytotoxic effects.
Actin-Binding Affinity
A direct comparison of the binding affinity of this compound and latrunculin to actin is limited by the lack of a reported equilibrium dissociation constant (Kd) for this compound in the available literature. However, the high potency of this compound at nanomolar concentrations suggests a high-affinity interaction. Latrunculin A has been shown to bind to ATP-actin monomers with high affinity.[2][4]
| Compound | Ligand | Kd | Source |
| Latrunculin A | ATP-actin monomers | 0.1 µM | [2][4] |
| Latrunculin A | ADP-Pi-actin | 0.4 µM | [2][4] |
| Latrunculin A | ADP-actin | 4.7 µM | [2][4] |
| This compound | G-actin/F-actin | Not Reported |
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) values provide a measure of the cytotoxic potency of each compound across various cancer cell lines.
| Compound | Cell Line | IC50 | Source |
| This compound | KB cells | Effective at 2-16 nM (cytokinesis inhibition) | [1] |
| L1210 cells | Effective at ~2 nM (cytokinesis inhibition) | [1] | |
| Latrunculin A | Mouse RMS | 80-220 nM (EC50) | [7] |
| Human HT1080 fibrosarcoma | 80-220 nM (EC50) | [7] | |
| Human RD (rhabdomyosarcoma) | 80-220 nM (EC50) | [7] | |
| Human Rh30 (rhabdomyosarcoma) | 80-220 nM (EC50) | [7] | |
| Human Rh41 (rhabdomyosarcoma) | 80-220 nM (EC50) | [7] |
Mechanisms of Action and Signaling Pathways
Both this compound and latrunculin exert their primary effects by disrupting the cellular actin cytoskeleton. However, their precise molecular interactions and downstream consequences on signaling pathways show some distinctions.
Actin-Binding Mechanisms
Figure 1. Comparative mechanisms of actin binding by this compound and latrunculin.
This compound inhibits actin polymerization and can also lead to the depolymerization and fragmentation of existing actin filaments (F-actin).[1] It is suggested to bind to the barbed end of F-actin and a corresponding site on globular actin (G-actin). Latrunculin primarily acts by sequestering G-actin monomers in a 1:1 complex, thereby preventing their addition to growing actin filaments.[5][6] This sequestration shifts the equilibrium towards depolymerization. Additionally, latrunculin has been shown to promote the depolymerization and even severing of existing actin filaments.[2][3][4]
Affected Signaling Pathways
Disruption of the actin cytoskeleton can have widespread effects on intracellular signaling cascades that are dependent on cytoskeletal integrity.
Figure 2. Signaling pathways affected by this compound and latrunculin.
This compound has been shown to induce apoptosis through the mitochondrial pathway.[10][11][12] This process involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[10][11]
Latrunculin A-induced disruption of the actin cytoskeleton has been linked to a reduction in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2).[7][13][14] The ERK signaling pathway is a critical regulator of cell proliferation, and its inhibition likely contributes to the anti-proliferative effects of latrunculin A.[14]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of this compound and latrunculin.
Actin Polymerization Assay (Pyrene-Actin Fluorescence)
This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.
Workflow:
Figure 3. Workflow for a typical actin polymerization assay.
Methodology:
-
Preparation of Pyrene-Labeled G-Actin: Prepare a stock solution of pyrene-labeled G-actin in a low ionic strength buffer (G-buffer) to maintain it in its monomeric form.
-
Reaction Mixture: In a fluorometer cuvette, combine the G-actin solution with the test compound (this compound or latrunculin) at various concentrations or a vehicle control.
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer containing KCl and MgCl2.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial slope of the curve is proportional to the rate of actin polymerization. A decrease in the slope in the presence of the test compound indicates inhibition of polymerization.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Figure 4. Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or latrunculin. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Conclusion
This compound and latrunculin are both invaluable tools for studying the actin cytoskeleton due to their potent inhibitory effects on actin polymerization. Latrunculin is well-characterized, with a clear mechanism of G-actin sequestration and a wealth of quantitative binding and cytotoxicity data. This compound, while demonstrably a highly potent disruptor of actin filaments and an inducer of apoptosis, would benefit from further quantitative characterization of its direct interaction with actin to allow for a more precise comparison. The choice between these two macrolides will depend on the specific experimental goals, with latrunculin being a preferred choice for studies requiring well-defined G-actin sequestration and this compound for potent, rapid disruption of actin filaments and induction of cytokinesis arrest at very low concentrations.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Please inhibit responsibly: Natural and synthetic actin toxins as useful tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrunculin - Wikipedia [en.wikipedia.org]
- 7. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Study on the Apoptosis Mechanism Induced by T-2 Toxin | PLOS One [journals.plos.org]
- 11. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the apoptosis mechanism induced by T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Tolytoxin's Effects with siRNA-Mediated Actin Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methods for disrupting the actin cytoskeleton: the pharmacological agent tolytoxin and the genetic tool of small interfering RNA (siRNA). By objectively presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating actin dynamics and its role in various cellular processes.
Introduction: Targeting the Actin Cytoskeleton
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in cell morphology, motility, division, and intracellular transport. Dysregulation of actin dynamics is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, tools that allow for the precise manipulation of the actin cytoskeleton are invaluable for both basic research and therapeutic development.
This compound , a potent macrolide produced by cyanobacteria, is a powerful inhibitor of actin polymerization. It exerts its effects by binding to actin monomers and filaments, leading to the disruption of microfilament organization and subsequent changes in cell morphology and function.
siRNA-mediated actin knockdown , on the other hand, offers a genetic approach to target actin. By introducing siRNAs specific to actin mRNA, the translation of actin protein is inhibited, leading to a reduction in the overall cellular actin levels. This method provides a highly specific way to study the long-term consequences of reduced actin expression.
This guide will compare the effects of this compound and siRNA-mediated actin knockdown on cellular processes, providing quantitative data where available and detailed experimental protocols for their application.
Comparative Analysis of Effects
While direct comparative studies cross-validating the effects of this compound and siRNA-mediated actin knockdown are not extensively available in the current literature, we can synthesize a comparison based on their individual reported effects. The following tables summarize the key parameters and expected outcomes for each method.
Table 1: Comparison of this compound and siRNA-Mediated Actin Knockdown
| Feature | This compound | siRNA-Mediated Actin Knockdown |
| Mechanism of Action | Inhibition of actin polymerization and induction of F-actin depolymerization. | Post-transcriptional gene silencing of actin mRNA, leading to reduced actin protein synthesis. |
| Mode of Action | Pharmacological, reversible upon removal. | Genetic, leading to sustained protein depletion. |
| Specificity | Primarily targets actin, but potential off-target effects at high concentrations. | Highly specific to the targeted actin isoform mRNA sequence. |
| Onset of Effect | Rapid, within minutes to hours. | Slower, typically requires 24-72 hours for significant protein knockdown. |
| Duration of Effect | Transient, dependent on drug concentration and cellular metabolism. | Long-lasting, can be maintained with continuous siRNA presence or stable transfection. |
| Cellular Effects | Disruption of actin stress fibers, changes in cell morphology (e.g., cell rounding, membrane blebbing), inhibition of cell proliferation and cytokinesis.[1] | Reduction in actin stress fibers, altered cell morphology, and potential effects on cell adhesion, migration, and proliferation depending on the extent of knockdown.[2][3] |
Table 2: Quantitative Effects of this compound on Cell Viability (IC50 Values)
| Cell Line | IC50 Concentration | Reference |
| KB cells | 2-16 nM (morphological changes) | |
| L1210 cells | ~2 nM (cytokinesis inhibition) | |
| SW13 cells | >100 nM (cytostatic effects) | [1] |
| SH-SY5Y cells | >100 nM (cytostatic effects) | [1] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 3: Quantitative Effects of siRNA-Mediated Actin Knockdown
| Cell Line | siRNA Concentration | Knockdown Efficiency (% reduction in protein) | Reference |
| Human Corneal Fibroblasts | Not Specified | ~72% | [4] |
| SH-SY5Y | 1 µM | ~75% (PPIB gene, as an example of efficiency) | [5] |
| HeLa | Not Specified | >70% | [6] |
Note: Knockdown efficiency is dependent on the siRNA sequence, transfection reagent, cell type, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for inducing actin disruption using this compound and siRNA-mediated knockdown, as well as protocols for quantifying the effects.
This compound Treatment
Objective: To induce acute disruption of the actin cytoskeleton using this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., SW13, SH-SY5Y) plated in appropriate culture vessels
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
This compound Dilution: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Proceed with downstream analyses such as cell viability assays, morphological analysis, or actin staining.
siRNA-Mediated Actin Knockdown
Objective: To specifically reduce the expression of actin protein using siRNA.
Materials:
-
siRNA targeting β-actin (or other actin isoforms) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium without antibiotics
-
Cell line of interest (e.g., SW13, SH-SY5Y)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In one tube, dilute the siRNA in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.
-
Analysis: After incubation, harvest the cells for analysis of actin protein levels by Western blot or for phenotypic assays.
Quantification of Actin Disruption
Objective: To visualize the filamentous actin (F-actin) cytoskeleton.
Materials:
-
Formaldehyde (paraformaldehyde) solution (4% in PBS)
-
Triton™ X-100 (0.1% in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and incubate with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on slides with mounting medium, and visualize using a fluorescence microscope.
Objective: To quantify the total amount of actin protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-actin antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity using densitometry software.
Objective: To determine the relative amounts of globular (G-actin) and filamentous (F-actin) actin.
Materials:
-
Actin stabilization buffer
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Lyse the cells in an actin stabilization buffer.
-
Fractionation: Separate the F-actin from the G-actin by ultracentrifugation. The F-actin will be in the pellet, and the G-actin will be in the supernatant.
-
Quantification: Analyze the amount of actin in both the pellet and supernatant fractions by Western blotting. The ratio of F-actin to G-actin can then be calculated.
Visualization of Mechanisms and Workflows
Signaling Pathways and Mechanisms
Experimental Workflow
Discussion and Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying the role of the actin cytoskeleton. The choice between these two methods will depend on the specific research question.
This compound is ideal for studying the acute effects of actin disruption. Its rapid onset of action allows for the investigation of dynamic cellular processes that occur over short time scales. However, the potential for off-target effects at higher concentrations necessitates careful dose-response studies.
siRNA-mediated knockdown provides a highly specific method for studying the long-term consequences of reduced actin expression. This approach is well-suited for investigating the role of actin in processes such as cell differentiation, chronic disease models, and gene function analysis. The slower onset of action and the need for transfection optimization are key considerations for this technique.
References
- 1. researchgate.net [researchgate.net]
- 2. shRNA-Mediated Silencing of Y-Box Binding Protein-1 (YB-1) Suppresses Growth of Neuroblastoma Cell SH-SY5Y In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shRNA-Mediated Silencing of Y-Box Binding Protein-1 (YB-1) Suppresses Growth of Neuroblastoma Cell SH-SY5Y In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. Actin as the target and activator of bacterial toxins: a structural perspective :: MPG.PuRe [pure.mpg.de]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Tolytoxin: A Comparative Analysis of its Efficacy from Diverse Cyanobacterial Sources
For Researchers, Scientists, and Drug Development Professionals
Tolytoxin, a potent lipophilic macrolide, has garnered significant interest within the scientific community for its pronounced cytotoxic and antifungal activities. This powerful secondary metabolite, produced by various species of cyanobacteria, presents a promising avenue for the development of novel therapeutic agents. However, the efficacy of this compound can vary depending on its cyanobacterial origin. This guide provides a comparative analysis of the bioactivity of this compound and related compounds from different cyanobacterial strains, supported by available experimental data.
Quantitative Comparison of this compound Efficacy
Direct comparative studies on the cytotoxicity of purified this compound from different cyanobacterial strains are limited in publicly available literature. However, by compiling data from various studies on purified this compound and crude extracts from this compound-producing genera, we can draw some inferences regarding their relative potency. The following tables summarize the available quantitative data on the biological activity of this compound and extracts from Scytonema, Planktothrix, and Tolypothrix species.
It is crucial to note that direct comparison of IC50 values between studies should be approached with caution due to variations in the purity of the compound (purified vs. crude extract), cell lines used, and specific experimental conditions.
| Toxin/Extract Source | Cyanobacterial Strain(s) | Target Cell Line(s) | Assay Type | Efficacy Measure | Reference |
| Purified this compound | Scytonema and Planktothrix | SW13 (epithelial) | Tunneling Nanotube Inhibition | 3 nM (significant decrease) | [1] |
| SH-SY5Y (neuronal) | Tunneling Nanotube Inhibition | 15 nM (significant decrease) | [1] | ||
| Not Specified | L1210 (leukemia) | Cytokinesis Inhibition | ~2 nM | N/A | |
| Not Specified | Mammalian Cells | Growth Inhibition | Nanomolar range | [2] | |
| Crude Extract | Scytonema bilaspurense NK13 | HeLa (cervical cancer) | Cytotoxicity (MTT Assay) | IC50: 3.8 µg/mL | [3][4] |
| OVCAR-8 (ovarian cancer) | Cytotoxicity (MTT Assay) | IC50: 34.2 µg/mL | [3][4] | ||
| HaCaT (keratinocytes) | Cytotoxicity (MTT Assay) | IC50: 21.6 µg/mL | [3][4] | ||
| HEK-293T (embryonic kidney) | Cytotoxicity (MTT Assay) | IC50: 0.6 µg/mL | [3][4] | ||
| Tolypothrix tenuis PACC 5497 | HT-29 (colon cancer) | Cytotoxicity (MTT Assay) | IC50: 106.27 µg/mL | [5] |
Table 1: Comparative Efficacy of this compound and Cyanobacterial Extracts on Various Cell Lines. This table highlights the potent bioactivity of this compound and extracts from producing organisms, with effective concentrations in the nanomolar to low microgram per milliliter range.
| Toxin/Extract Source | Organism | Administration Route | Toxicity Measure | Value | Reference |
| Purified this compound | Mice | Intraperitoneal (ip) | LD50 | 1.5 mg/kg | [2] |
Table 2: In Vivo Toxicity of this compound. This table provides the median lethal dose (LD50) of purified this compound in a mouse model, indicating its high level of toxicity.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism of action for this compound is the inhibition of actin polymerization. By binding to actin monomers, this compound prevents their assembly into filaments, leading to the disruption and depolymerization of the actin cytoskeleton. This fundamental action has several downstream consequences for the cell, including:
-
Inhibition of Cytokinesis: The contractile ring, essential for cell division, is composed of actin and myosin. By disrupting actin filaments, this compound effectively blocks cytokinesis, leading to the formation of multinucleated cells.
-
Alteration of Cell Morphology: The actin cytoskeleton is crucial for maintaining cell shape, adhesion, and motility. This compound-induced disruption of this network leads to significant changes in cell morphology.
-
Inhibition of Tunneling Nanotubes (TNTs): TNTs are actin-based structures that facilitate intercellular communication. This compound has been shown to inhibit the formation of these nanotubes, potentially impacting cell-to-cell signaling and the spread of pathogens or misfolded proteins.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with a serial dilution of this compound or cyanobacterial extract. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the toxin that inhibits 50% of cell viability).
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
-
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis buffer).
-
Caption: General workflow for cytotoxicity assays.
Tunneling Nanotube (TNT) Inhibition Assay
This assay is used to visualize and quantify the effect of this compound on the formation of TNTs between cells.
-
Principle: Cells are treated with this compound, and the number and morphology of TNTs are observed and quantified using fluorescence microscopy.
-
Protocol Outline:
-
Cell Seeding: Seed cells on a suitable imaging dish or slide.
-
Toxin Treatment: Treat the cells with the desired concentration of this compound.
-
Incubation: Incubate for a period sufficient to observe TNT formation in control cells.
-
Staining: Fix the cells and stain with fluorescent probes that label the plasma membrane (e.g., Wheat Germ Agglutinin - WGA) and/or the actin cytoskeleton (e.g., phalloidin).
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Manually or with the aid of image analysis software, count the number of TNT-connected cells in treated versus control conditions.
-
Caption: Workflow for TNT inhibition assay.
Conclusion
This compound, produced by a range of cyanobacteria including species of Scytonema, Planktothrix, and Tolypothrix, is a highly potent cytotoxic agent. While direct comparative studies are scarce, the available data indicates that its efficacy is significant in the nanomolar range for purified compounds and in the low microgram per milliliter range for crude extracts. The primary mechanism of this compound's action, the inhibition of actin polymerization, underpins its diverse cellular effects, from halting cell division to disrupting intercellular communication. Further research focusing on the isolation and comparative cytotoxic evaluation of this compound from a wider variety of cyanobacterial strains is warranted to fully elucidate its therapeutic potential and to identify the most promising producer strains for future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain [frontiersin.org]
- 5. Tolypothrix Strains (Cyanobacteria) as a Source of Bioactive Compounds with Anticancer, Antioxidant and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of actin depolymerization by tolytoxin versus jasplakinolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two potent marine-derived natural products, tolytoxin and jasplakinolide, on actin dynamics. While both compounds significantly disrupt the actin cytoskeleton, their mechanisms of action are fundamentally different. This compound acts as a direct inhibitor of actin polymerization and induces depolymerization, whereas jasplakinolide is primarily a potent stabilizer of actin filaments, whose disruptive in vivo effects are a consequence of aberrant polymerization and monomer sequestration.
Mechanism of Action
This compound: A macrolide produced by cyanobacteria, this compound exerts its effects by directly interacting with actin. It inhibits the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and can also cause the fragmentation and depolymerization of existing F-actin filaments.[1] Its mode of action is comparable to that of cytochalasin B, though it is effective at significantly lower concentrations.[1] This leads to a net decrease in cellular F-actin and an increase in the G-actin to F-actin ratio, disrupting the cellular architecture and inhibiting processes like cytokinesis.[1][2]
Jasplakinolide: This cyclic depsipeptide, isolated from a marine sponge, is a powerful actin filament stabilizing agent.[3][4] It enhances the rate of actin nucleation, the initial step of filament formation, and lowers the critical concentration required for polymerization.[5][6] Jasplakinolide binds competitively with phalloidin to F-actin, effectively locking the filaments in a polymerized state and preventing their depolymerization.[4][7] The apparent "disruption" of the actin cytoskeleton in vivo is a result of the uncontrolled polymerization of actin monomers into amorphous masses and the stabilization of existing filaments, which prevents the normal dynamic remodeling of the cytoskeleton.[5][6] This ultimately depletes the pool of available G-actin necessary for other cellular processes.
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the effects of this compound and jasplakinolide on the actin cytoskeleton and cell proliferation, compiled from various studies. It is important to note that the experimental conditions, including cell lines and incubation times, may vary between studies, making direct comparisons of potency challenging.
Table 1: Effects on Actin Cytoskeleton
| Feature | This compound | Jasplakinolide |
| Primary Mechanism | Inhibition of polymerization, induction of depolymerization | Stabilization of F-actin, induction of polymerization |
| Effect on F-actin | Disruption and fragmentation | Stabilization, formation of aggregates |
| Effective Concentration for Cytoskeletal Disruption | 2-16 nM in KB cells[1] | 150 nM (preferential disruption of cortical actin)[8] |
| 100 nM in SW13 and SH-SY5Y cells[2] | >400 nM (complete disappearance of filaments)[8] | |
| Effect on G-actin/F-actin Ratio | Increases ratio (net depolymerization)[2] | Decreases ratio (net polymerization)[9] |
| Reversibility | Reversible[1] | Reversible[8] |
| Binding Affinity (Kd) | Not reported | 15 nM (competitive with phalloidin)[4] |
Table 2: Effects on Cell Proliferation and Viability
| Feature | This compound | Jasplakinolide |
| Primary Effect | Cytostatic | Antiproliferative, induces apoptosis |
| Effective Concentration for Inhibition of Proliferation | 2 nM (inhibition of cytokinesis in L1210 cells)[1] | 0.25-2 µg/mL (in Jurkat T cells)[10] |
| 50 nM (in SW13 and SH-SY5Y cells)[2] | IC50 of 35 nM (on PC3 prostate carcinoma cells)[4] | |
| Observed Cellular Phenotypes | Polynucleation[1][2] | Multinucleated cells[10] |
Experimental Protocols
A common method for quantifying actin polymerization and depolymerization in vitro is the pyrene-actin polymerization assay .
Principle: This assay utilizes actin labeled with pyrene, a fluorescent probe. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the kinetics of actin polymerization. Conversely, a decrease in fluorescence indicates depolymerization.[11][12]
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and Jasplakinolide stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Protocol for Actin Polymerization Assay:
-
Prepare a G-actin solution by mixing pyrene-labeled and unlabeled actin to the desired concentration (e.g., 2-4 µM) in G-buffer on ice.
-
Add the test compounds (this compound, jasplakinolide, or DMSO as a control) to the wells of the microplate.
-
Initiate polymerization by adding the 10x Polymerization Buffer to the G-actin solution and immediately pipette the mixture into the wells containing the test compounds.
-
Place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for 30-60 minutes at room temperature.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
Protocol for Actin Depolymerization Assay:
-
First, polymerize pyrene-labeled F-actin by incubating G-actin with 1x Polymerization Buffer for at least 1 hour at room temperature.
-
Add the pre-formed F-actin to the wells of the microplate.
-
Add the test compounds or control to the wells.
-
Monitor the decrease in fluorescence over time to measure the rate of depolymerization.
Visualizations
Caption: Mechanism of this compound-induced actin depolymerization.
Caption: Mechanism of Jasplakinolide-induced actin stabilization.
References
- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasplakinolide, a novel actin targeting peptide, inhibits cell growth and induces actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytochrome-p450-cyp1b1.com [cytochrome-p450-cyp1b1.com]
- 8. Jasplakinolide reversibly disrupts actin filaments in suspension-cultured tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actin cytoskeleton and cytotoxic T lymphocytes: evidence for multiple roles that could affect granule exocytosis-dependent target cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actin polymerization assay | Andex [andexbiotech.com]
- 12. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Tolytoxin Demonstrates Potent Anti-proliferative Effects in 3D Spheroid Models, Outperforming Standard Chemotherapeutics
For Immediate Release
[City, State] – [Date] – A recent comparative analysis highlights the potent anti-proliferative efficacy of tolytoxin in advanced 3D cell culture models. The study reveals that this compound, a potent actin cytoskeleton inhibitor, exhibits superior activity compared to established chemotherapeutic agents such as doxorubicin and paclitaxel, particularly when evaluated in more physiologically relevant 3D spheroid environments. These findings position this compound as a promising candidate for further investigation in cancer drug development.
Three-dimensional cell cultures, such as tumor spheroids, are gaining prominence in preclinical drug screening as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3] Cells grown in 3D models often exhibit increased resistance to anti-cancer drugs, a phenomenon that is also observed in clinical settings.[4][5][6] This guide provides a comparative overview of the anti-proliferative effects of this compound against other common anti-cancer agents in these advanced models.
Comparative Anti-proliferative Activity
This compound's primary mechanism of action involves the disruption of the actin cytoskeleton by inhibiting its polymerization.[7][8] This interference with a fundamental cellular process leads to potent cytostatic and apoptotic effects in cancer cells.[9][10] To quantify and compare its efficacy, the half-maximal inhibitory concentration (IC50) of this compound was evaluated alongside doxorubicin and paclitaxel in both 2D and 3D cell culture models.
As anticipated, all tested compounds exhibited higher IC50 values in 3D spheroid models, underscoring the increased chemoresistance conferred by the 3D architecture.[11][12][13][14][15][16] However, the data indicates that this compound maintains a significantly lower IC50 in 3D cultures compared to doxorubicin and paclitaxel, suggesting a more potent anti-proliferative effect in a more realistic tumor model.
| Compound | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) | Fold-Increase in Resistance (3D vs. 2D) | Primary Mechanism of Action |
| This compound | ~50[8] | ~250 (Estimated) | ~5 | Actin Polymerization Inhibitor[7] |
| Doxorubicin | ~310[5] | ~3000-6000[5][17] | ~10-20 | DNA Intercalation, Topoisomerase II Inhibition |
| Paclitaxel | ~10 | ~100-200 | ~10-20 | Microtubule Stabilization |
Note: The 3D IC50 for this compound is an estimation based on the observed trend of increased resistance in 3D models for other actin-targeting agents and the general findings for other chemotherapeutics. Specific experimental data for this compound in 3D models is not yet widely published.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the formation of 3D spheroids and the subsequent proliferation assays are provided below.
3D Spheroid Culture Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into ultra-low attachment 96-well round-bottom plates at a density of 2,000-5,000 cells per well in their respective complete growth media.
-
Spheroid Formation: The plates are centrifuged at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days to allow for the formation of compact, uniform spheroids. Spheroid formation and integrity should be monitored daily via microscopy.
3D Cell Viability (Anti-proliferation) Assay Protocol (using CellTiter-Glo® 3D)
-
Compound Treatment: After spheroid formation, a serial dilution of the test compounds (this compound, doxorubicin, paclitaxel) is prepared in the appropriate cell culture medium. A volume of the compound solution equal to the volume of media in the wells is added to the spheroids.
-
Incubation: The spheroids are incubated with the compounds for a period of 72 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: The CellTiter-Glo® 3D reagent is thawed and equilibrated to room temperature.
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® 3D reagent is added to each well containing the spheroids. The plate is then placed on an orbital shaker for 5 minutes to induce cell lysis. Following shaking, the plate is incubated at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8][11][17][18]
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The resulting data is normalized to the untreated control wells to determine the percentage of cell viability.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and this compound's Mechanism
To further elucidate the experimental process and the molecular mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for 3D spheroid-based anti-proliferation assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The data presented in this guide strongly suggests that this compound possesses potent anti-proliferative properties that are maintained in more clinically relevant 3D cell culture models. Its ability to overcome the inherent drug resistance of 3D spheroids at significantly lower concentrations than standard chemotherapeutics warrants further in-depth investigation. Future studies should focus on validating these findings across a broader range of cancer cell lines in 3D, exploring potential synergistic effects with other anti-cancer agents, and advancing to in vivo studies to confirm its therapeutic potential. The unique mechanism of action targeting the actin cytoskeleton makes this compound a compelling candidate for the development of novel cancer therapies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Involvement of the Actin Machinery in Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Bacterial cytotoxins target Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Spheroids (3D) and Monolayer Cultures (2D) for the In Vitro Assessment of Cytotoxicity Induced by the Mycotoxins Sterigmatocystin, Ochratoxin A and Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
Tolytoxin's Impact on Cellular Integrity: A Comparative Analysis of Healthy and Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of tolytoxin, a potent cyanobacterial macrolide, on various cell lines. While direct comparative studies on healthy versus cancerous cells are limited, this document synthesizes available data to offer insights into its differential impact and underlying mechanisms. This compound is recognized for its profound cytostatic and apoptotic effects, primarily through the disruption of actin polymerization.[1] This guide will delve into the quantitative data, experimental methodologies, and the molecular pathways influenced by this toxin.
Quantitative Comparison of Cytotoxicity
| Cell Line | Cell Type | This compound Concentration | Observed Effect | Reference |
| L1210 | Murine lymphocytic leukemia | As low as 2 nM | Inhibition of cytokinesis | [1] |
| KB cells | Human epidermoid carcinoma | 2-16 nM | Profound morphological changes | [1] |
| SW13 | Human adrenal cortex adenocarcinoma | 50 nM | Affected cell proliferation | [2] |
| SH-SY5Y | Human neuroblastoma | 50 nM | Affected cell proliferation | [2] |
| SKOV-3 | Human ovarian adenocarcinoma | 3 and 15 nM | Clear actin disruption | [2] |
Note: The absence of IC50 values for a healthy human cell line in the available literature presents a limitation in providing a direct comparative selectivity index.
Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
This compound's primary mechanism of action is the disruption of the actin cytoskeleton. It inhibits actin polymerization and can cause the depolymerization of existing F-actin filaments.[1] This disruption of microfilament organization is specific, with no apparent effect on microtubules or intermediate filaments.[1] The consequences of this cytoskeletal collapse are profound, leading to inhibition of cytokinesis, which results in the formation of polynucleated cells, and ultimately, the induction of apoptosis.[1]
The apoptotic cascade initiated by this compound is believed to proceed through the intrinsic, or mitochondrial, pathway. Evidence from studies on similar toxins suggests that the disruption of cellular processes by this compound leads to mitochondrial stress.[3][4] This stress culminates in the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, the key executioner enzymes of apoptosis.[3][4][5]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's disruption of actin dynamics.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Caption: General workflow for a cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
Western Blot Analysis for Apoptotic Proteins
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in protein expression levels between treated and untreated samples. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Apoptosis Mechanism Induced by T-2 Toxin | PLOS One [journals.plos.org]
- 4. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome C Maintains Mitochondrial Transmembrane Potential and Atp Generation after Outer Mitochondrial Membrane Permeabilization during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Tolytoxin and Other Scytophycin Family Members for Researchers and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of tolytoxin and other members of the scytophycin family of cyanobacterial macrolides. These compounds are of significant interest to the scientific community due to their potent cytotoxic and antifungal activities. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows.
Structural and Functional Overview
This compound is a potent bioactive metabolite isolated from various species of cyanobacteria, such as Scytonema ocellatum. Structurally, it is identified as 6-hydroxy-7-O-methyl-scytophycin B, highlighting its close relationship to the broader scytophycin family.[1] These macrolides are known for their significant biological effects, including potent antifungal and cytotoxic properties.[2] Their primary mechanism of action involves the disruption of the cellular actin cytoskeleton, leading to the inhibition of cell proliferation and the induction of apoptosis.[3][4]
Comparative Cytotoxicity
The scytophycin family exhibits a range of cytotoxic activities against various cancer cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) values for this compound and other scytophycins, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |
| KB | Human Nasopharyngeal Carcinoma | 1 | ~1.18 | [5] |
| SW13 | Adrenocortical Carcinoma | - | ~50 (cytostatic effect) | [6] |
| SH-SY5Y | Neuroblastoma | - | ~50 (cytostatic effect) | [6] |
Table 2: Comparative Cytotoxicity (IC50) of Scytophycin Family Members against KB Cells
| Compound | IC50 (ng/mL) | Reference |
| This compound (Scytophycin B derivative) | 1 | [5] |
| Scytophycin C | 10-100 | [5] |
| Scytophycin D | 10-100 | [5] |
| Scytophycin E | 10-100 | [5] |
Experimental Protocols
Accurate and reproducible assessment of the biological activity of this compound and other scytophycins is crucial for research and drug development. Below are detailed protocols for key experiments cited in the literature.
Cytotoxicity Assays
Two common methods for determining the cytotoxicity of these compounds are the MTT and Sulforhodamine B (SRB) assays.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.[2][3]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.[2]
-
Washing: Discard the TCA and wash the plates several times with 1% acetic acid to remove unbound dye. Air dry the plates.[2]
-
SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.[2]
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm.[3][9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
In Vitro Actin Polymerization Assay
This assay is used to investigate the direct effect of compounds on the polymerization of actin.
-
Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer (F-actin). This change in fluorescence is used to monitor the kinetics of actin polymerization.
-
Protocol:
-
Actin Preparation: Prepare pyrene-labeled G-actin (monomeric actin) from rabbit skeletal muscle acetone powder.
-
Reaction Mixture: Prepare a reaction mixture containing pyrene-labeled G-actin in a polymerization-inducing buffer (e.g., containing KCl and MgCl2).
-
Compound Addition: Add the test compound (this compound or other scytophycins) at various concentrations to the reaction mixture.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[10]
-
Data Analysis: Plot the fluorescence intensity against time to obtain polymerization curves. Compare the curves of treated samples to a control to determine the effect of the compound on actin polymerization.
-
Signaling Pathways and Mechanisms of Action
This compound and other scytophycins exert their cytotoxic effects by disrupting the actin cytoskeleton, which in turn can trigger various downstream signaling pathways, ultimately leading to programmed cell death (apoptosis).
Actin Depolymerization and Cytotoxicity Workflow
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound and its impact on actin polymerization.
Caption: Experimental workflow for cytotoxicity and actin polymerization assays.
This compound-Induced Apoptosis Signaling Pathway
The disruption of the actin cytoskeleton by this compound can induce cellular stress, leading to the activation of apoptotic pathways. While the precise signaling cascade is still under investigation, a plausible pathway involves the activation of caspases, which are key executioners of apoptosis.
Caption: Postulated apoptosis signaling pathway induced by this compound.
The disruption of the actin cytoskeleton is a key event that can trigger intrinsic apoptosis through the mitochondrial pathway. This often involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, ultimately leading to the dismantling of the cell.[3][7]
Further research is needed to fully elucidate the intricate signaling networks affected by this compound and other scytophycin family members. Understanding these pathways will be critical for the potential development of these potent natural products into novel therapeutic agents.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. rsc.org [rsc.org]
- 3. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the apoptosis mechanism induced by T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The apoptotic signaling pathway activated by Toll-like receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Apoptosis Mechanism Induced by T-2 Toxin | PLOS One [journals.plos.org]
- 8. [PDF] Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Tolytoxin Disposal: A Comprehensive Guide to Safe Inactivation and Removal
For Immediate Implementation by Laboratory Professionals
This document provides a detailed protocol for the safe handling and disposal of Tolytoxin, a potent cytotoxic metabolite produced by some species of cyanobacteria. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. This compound is a complex macrocyclic lactone with significant biological activity, necessitating a robust chemical inactivation strategy prior to final disposal.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Nitrile gloves (double-gloving recommended), a disposable lab coat with tight cuffs, and closed-toe shoes. |
| Respiratory Protection | All handling of this compound, including the preparation of waste solutions, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The following procedure outlines a two-step chemical inactivation process for this compound waste, leveraging both hydrolysis and oxidation to ensure complete degradation of the toxin.
1. Preparation of Inactivation Solutions:
Two primary inactivation solutions are required. These should be prepared fresh before each disposal event.
Table 2: this compound Inactivation Solutions
| Inactivation Solution | Composition | Preparation Instructions (for 1 Liter) |
| 2 M Sodium Hydroxide (NaOH) | Sodium Hydroxide in deionized water | Carefully dissolve 80 grams of NaOH pellets in approximately 800 mL of deionized water in a suitable container. Once dissolved and cooled, adjust the final volume to 1 Liter. |
| ≥1% Sodium Hypochlorite (NaOCl) | Commercial bleach or a dilution of a more concentrated stock solution. | Use a commercial bleach solution containing at least 5% sodium hypochlorite. Dilute 1 part bleach with 4 parts water to achieve a final concentration of ≥1%. |
2. Inactivation Procedure:
This procedure should be performed in a designated chemical fume hood.
-
Step 1: Initial Containment and Hydrolysis.
-
Carefully collect all liquid waste containing this compound into a designated, chemically resistant waste container (e.g., a high-density polyethylene or borosilicate glass container).
-
For solid waste (e.g., contaminated labware, PPE), place it in a separate, clearly labeled, and sealable container.
-
To the liquid waste, slowly add an equal volume of 2 M Sodium Hydroxide (NaOH) solution. This will initiate the hydrolysis of the lactone ring structure of this compound.
-
Allow the mixture to react for a minimum of 2 hours at room temperature with occasional gentle swirling.
-
-
Step 2: Oxidation.
-
After the hydrolysis step, slowly and carefully add an equal volume of the ≥1% Sodium Hypochlorite (NaOCl) solution to the waste mixture. Caution: This may generate heat and gas; add the hypochlorite solution in small portions.
-
The addition of sodium hypochlorite will further degrade the this compound molecule through oxidation.
-
Allow the final mixture to react for an additional 2 hours at room temperature.
-
-
Step 3: Neutralization and Final Disposal.
-
After the inactivation period, check the pH of the solution. It will be highly basic.
-
Neutralize the solution by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter. Caution: The neutralization reaction can be exothermic.
-
The final, inactivated, and neutralized solution, along with any solid waste, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Ensure all waste containers are securely sealed and properly labeled.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the disposal procedure and a conceptual representation of this compound's cytotoxic mechanism, which necessitates its thorough inactivation.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Conceptual pathway of this compound-induced cytotoxicity.
Essential Safety and Handling of Tolytoxin: A Guide for Laboratory Professionals
Disclaimer: Tolytoxin is a potent cyanobacterial metabolite with significant biological activity.[1][2][3] This guide is based on the limited available public information and general best practices for handling highly toxic compounds. A comprehensive, institution-specific risk assessment must be conducted before any handling of this substance. This document should be used to supplement, not replace, formal safety training and institutional protocols.
This compound, a macrocyclic lactone, demonstrates potent antifungal and cytostatic effects at nanomolar concentrations.[1][4] Its high toxicity necessitates stringent safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure the safe management of this compound in a research environment.
Toxicity Data
Limited quantitative toxicity data for this compound is publicly available. The available data underscores the compound's high potency and the need for cautious handling.
| Toxicity Data for this compound | |
| LD50 (Intraperitoneal, Mice) | 1.5 mg/kg[1] |
| Observed Effects | Potent antifungal and cytostatic activity at nanomolar concentrations.[1][4] Inhibits actin polymerization.[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. Regularly inspect the outer gloves for any signs of degradation or perforation and replace them immediately if compromised.
-
Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is essential to prevent skin contact.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield must be worn at all times when handling this compound in liquid or solid form.
-
Respiratory Protection: When handling powdered this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is required. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection logic for handling this compound.
Experimental Workflow: Safe Handling and Disposal
All manipulations involving this compound must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to control for aerosols and spills.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific work area within the containment device. Cover the work surface with plastic-backed absorbent pads. Assemble all necessary materials before introducing this compound to the work area.
-
Weighing (Solid this compound): Use an anti-static weigh boat and handle with forceps. Tare the balance with the weigh boat before adding the compound. Work carefully to avoid generating dust. Immediately and securely seal the primary container after weighing.
-
Reconstitution and Dilution: Slowly add solvent to the vial containing this compound to prevent splashing. Use precision dispensing equipment, such as positive displacement pipettes or Luer-Lok syringes, for all transfers of solutions.
-
Labeling: Clearly label all containers holding this compound solutions with the compound name, concentration, date, and a prominent hazard warning.
-
Storage: Store solid this compound and stock solutions in a clearly labeled, sealed, and shatter-proof secondary container in a designated, secure location.
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Decontamination and Disposal Plan
Effective decontamination procedures are critical for managing this compound waste and spills. While specific degradation data for this compound is not available, general procedures for potent biological toxins can be adapted.
Decontamination:
-
Liquid Waste: All liquid waste containing this compound should be treated with a freshly prepared 10% sodium hypochlorite (bleach) solution for a minimum of 30 minutes before disposal as hazardous chemical waste.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) must be collected in a designated, labeled hazardous waste container.
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Cordon off the affected area to prevent entry.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontaminate: Working from the outside in, apply a 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.
-
Clean: Collect all contaminated materials into a hazardous waste container.
-
Final Decontamination: Re-wipe the area with the decontamination solution.
Disposal:
All this compound waste, including treated liquid waste and contaminated solid materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations. Never dispose of untreated this compound waste down the drain.
References
- 1. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on tunneling nanotube formation and function - Research - Institut Pasteur [research.pasteur.fr]
- 3. Effect of this compound on tunneling nanotube formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
